Product packaging for 5-Amino-2-chloropyridine-4-carboxylic acid(Cat. No.:CAS No. 58483-95-7)

5-Amino-2-chloropyridine-4-carboxylic acid

Cat. No.: B145476
CAS No.: 58483-95-7
M. Wt: 172.57 g/mol
InChI Key: WCZUTMZMEAPPIX-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyridine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B145476 5-Amino-2-chloropyridine-4-carboxylic acid CAS No. 58483-95-7

Properties

IUPAC Name

5-amino-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZUTMZMEAPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627956
Record name 5-Amino-2-chloropyridine-4-carboxylic acid
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58483-95-7
Record name 5-Amino-2-chloroisonicotinic acid
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Record name 5-Amino-2-chloropyridine-4-carboxylic acid
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Record name 5-Amino-2-chloro-isonicotinic acid
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Foundational & Exploratory

5-Amino-2-chloropyridine-4-carboxylic acid CAS 58483-95-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile reagent in medicinal chemistry and agrochemical research.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

The compound is typically a light yellow crystalline powder.[2] Key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 58483-95-7[3]
Molecular Formula C₆H₅ClN₂O₂[3]
Molecular Weight 172.57 g/mol [3]
Appearance Light yellow crystalline powder[2]
Melting Point 38-43 °C[2]
Boiling Point (Predicted) 514.4 ± 50.0 °C at 760 mmHg[4]
Density (Predicted) 1.60 ± 0.1 g/cm³[4]
Flash Point (Predicted) 264.9 ± 30.1 °C[4]
pKa (Predicted) pKa₁: 1.35±0.10 (most acidic), pKa₂: 3.89±0.10 (most basic)N/A
XLogP3 (Predicted) 1.2[4]
InChI Key WCZUTMZMEAPPIX-UHFFFAOYSA-N[4]

Table 2: Spectroscopic Data

TypeDataSource
¹H NMR (DMSO-d₆): δ 9.01 (2H, multiple peaks), 8.03 (1H, single peak), 7.48 (1H, single peak)[3]
¹³C NMR A reference spectrum is available in the SpectraBase database.[5]

Synthesis and Experimental Protocols

This compound is commonly synthesized from its N-protected precursor. The following protocols are derived from publicly available procedures.

Protocol 1: Synthesis via Deprotection of a Boc-Protected Precursor

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Methodology:

  • Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL).[3]

  • Add trifluoroacetic acid slowly dropwise with stirring until the solution becomes homogeneous (approximately 12 mL).[3]

  • Stir the reaction mixture overnight at room temperature.[3]

  • Perform a work-up by extracting the reaction mixture with a dilute aqueous ammonia solution.[3]

  • Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[3]

  • Filter the precipitate to collect the this compound. The reported yield for this step is 87% (1.05 g).[3]

  • The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[3]

G cluster_0 Synthesis Workflow start Start: 5-(Boc-amino)-2-chloro pyridine-4-carboxylic acid suspend Suspend in Dichloromethane start->suspend add_tfa Add Trifluoroacetic Acid (TFA) suspend->add_tfa Deprotection stir Stir Overnight at RT add_tfa->stir extract Extract with aq. NH₃ stir->extract Work-up acidify Acidify with aq. HCl extract->acidify precipitate Precipitate Product acidify->precipitate finish End: 5-Amino-2-chloropyridine -4-carboxylic acid precipitate->finish

Caption: Synthesis workflow for this compound.

Protocol 2: Iodination of this compound

This compound can also serve as a starting material for further functionalization, such as iodination, which is a key step in the synthesis of Cbl-b inhibitors.[6]

Methodology:

  • Prepare a solution of this compound (100.0 g, 579.47 mmol) in dimethylformamide (DMF) (1.4 L).[6]

  • Cool the solution to 0-10 °C.[6]

  • Add N-iodosuccinimide (NIS) (195.6 g, 869.21 mmol) in portions at 0-10 °C.[6]

  • Stir the mixture for 30 minutes at this temperature.[6]

  • Heat the resulting mixture to 80 °C and stir for 16 hours.[6]

  • Quench the reaction by adding water.[6]

  • Follow a general work-up procedure to isolate the crude iodinated product.[6]

Applications in Drug Discovery and Development

This molecule is a valuable intermediate for synthesizing compounds targeting various biological pathways. Its primary applications are in pharmaceutical development, agrochemicals, and biochemical research.[1]

Inhibition of Tyrosine Kinases (EGFR)

A significant application of this compound is in the synthesis of tyrosine kinase inhibitors. It has been identified as a key intermediate for preparing inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-erbB-2.[3][7] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for cancer therapy.[2][8]

Compounds derived from this scaffold are potent tyrosine kinase inhibitors that likely act by binding to the ATP-binding pocket in the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling cascades.[7] This inhibition can lead to reduced cancer cell growth and the induction of apoptosis.[7]

G cluster_pathway Simplified EGFR Signaling Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Monomer Ligand->EGFR Dimer EGFR Dimerization EGFR->Dimer Phos Autophosphorylation (Tyrosine Kinase Activity) Dimer->Phos ADP ADP Phos->ADP Downstream Downstream Signaling (e.g., Ras-MAPK) Phos->Downstream ATP ATP ATP->Phos Response Cell Proliferation, Survival Downstream->Response Inhibitor 5-Amino-2-chloro pyridine-4-carboxylic acid (as part of a larger inhibitor) Inhibitor->Phos Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway.

Other Therapeutic Targets

Beyond EGFR, this compound is used to synthesize:

  • Modulators of GHSr-1a: These are targeted for the treatment of type II diabetes and obesity.[3]

  • Cbl-b Inhibitors: The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation. Inhibiting Cbl-b is a promising strategy in immuno-oncology to enhance the body's immune response against tumors.[6][9]

G cluster_workflow Drug Discovery Workflow start Starting Material: 5-Amino-2-chloropyridine -4-carboxylic acid synthesis Multi-step Chemical Synthesis (e.g., amidation, coupling) start->synthesis library Library of Derivative Compounds synthesis->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

This compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound (CAS 58483-95-7) is a foundational chemical intermediate with significant utility in modern drug discovery and agrochemical science. Its demonstrated role as a precursor to potent EGFR tyrosine kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility and versatile reactivity of this compound ensure its continued relevance for researchers and scientists working to create novel, biologically active molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-chloropyridine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biological context.

Chemical Identity and Structure

This compound, with the CAS number 58483-97-7, is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro substituent, and a carboxylic acid moiety, which contribute to its unique reactivity and utility as a versatile building block in organic synthesis.[1][2]

Synonyms: 3-Amino-6-chloroisonicotinic acid, 5-Amino-2-chloro-4-pyridinecarboxylic acid, 5-Amino-2-chloroisonicotinic acid.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₂[1][3]
Molecular Weight 172.57 g/mol [1][3]
Appearance Light yellow crystalline powder[1]
Melting Point 38-43 °C[1]
Boiling Point 514.41 °C at 760 mmHg (Predicted)[3]
Density 1.6 ± 0.1 g/cm³ (Predicted)[3]
XLogP3 1.2 (Predicted)[3]
pKa Data not available
Solubility Data not available
Storage Conditions Store at 0-8 °C[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and can be adapted for this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, a general protocol for boiling point determination is provided for contexts where it might be in a liquid state or for related liquid compounds.

Procedure:

  • A small volume of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is heated gently in a heating bath.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A general qualitative and semi-quantitative procedure is described.

Procedure:

  • Add a small, pre-weighed amount of the compound (e.g., 1 mg) to a known volume of the solvent (e.g., 1 mL) in a vial at a specified temperature (e.g., room temperature).

  • Vortex the mixture for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • If undissolved solid remains, the mixture can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.

Procedure:

  • A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context and Signaling Pathway

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of targeted therapies.[1] Some reports suggest that compounds with this scaffold may act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.

One of the most critical signaling pathways in cancer biology is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events that promote cell proliferation, survival, and migration.[4][7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been successful in the treatment of various cancers.[7][8]

The following diagram illustrates a simplified overview of the EGFR signaling pathway and the potential point of inhibition by a small molecule inhibitor like a derivative of this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Amino-2-chloropyridine-4- carboxylic acid derivative (TKI) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by a TKI.

Synthetic Workflow

The synthesis of this compound often involves a multi-step process. A common strategy is the deprotection of a protected amino group on a pyridine carboxylic acid precursor. The following diagram outlines a general synthetic workflow.

Synthesis_Workflow Start Starting Material (e.g., 2-chloropyridine derivative) Protection Protection of Amino Group (e.g., Boc protection) Start->Protection Carboxylation Carboxylation at C4 position Protection->Carboxylation Deprotection Deprotection of Amino Group (e.g., acid-catalyzed) Carboxylation->Deprotection FinalProduct 5-Amino-2-chloropyridine- 4-carboxylic acid Deprotection->FinalProduct

Caption: General synthetic workflow for this compound.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and agrochemical development. Its physicochemical properties, including its predicted lipophilicity and reactive functional groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and development. Further experimental determination of its solubility and pKa would provide a more complete profile and enhance its applicability in diverse scientific endeavors.

References

An In-depth Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyridine-4-carboxylic acid, also known as 5-amino-2-chloroisonicotinic acid, is a substituted pyridine derivative that serves as a critical building block in synthetic chemistry.[1][2] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine core makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted at the C2, C4, and C5 positions. The carboxylic acid group at C4 and the amino group at C5 are key reactive sites, while the chlorine atom at C2 provides a handle for further synthetic modifications, such as cross-coupling reactions.[3] The compound typically appears as a light yellow crystalline powder.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 5-Amino-2-chloroisonicotinic acid, 3-Amino-6-chloroisonicotinic acid[1][4]
CAS Number 58483-95-7[1][4][5]
Molecular Formula C₆H₅ClN₂O₂[1][4]
Molecular Weight 172.57 g/mol [1][4]
Appearance Light yellow crystalline powder[1]
Melting Point 38-43 °C[1]
Boiling Point 514.4 °C at 760 mmHg (Predicted)[4]
Density 1.6 g/cm³ (Predicted)[4]
Storage Conditions 0-8 °C[1]
XLogP3 1.2[4]

Note on Melting Point: The reported melting point of 38-43 °C, cited by multiple chemical suppliers, is unusually low for an aromatic carboxylic acid of this nature and may be inaccurate or refer to a specific solvate or impure form. For comparison, the isomeric compound 2-Amino-6-chloropyridine-4-carboxylic acid has a reported melting point of 295-304 °C. Researchers are advised to verify this property experimentally.

Synthesis and Characterization

The compound is typically synthesized from a protected precursor. A common method involves the deprotection of a tert-butoxycarbonyl (Boc) protected amine.

Experimental Protocol: Synthesis

A general and citable procedure for the synthesis of this compound involves the acid-catalyzed removal of the Boc protecting group from its precursor, 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.[5]

  • Reaction Setup: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL) in a suitable reaction vessel.[5]

  • Deprotection: While stirring, slowly add trifluoroacetic acid (TFA) dropwise until the solution becomes homogeneous (approx. 12 mL).[5]

  • Reaction: Stir the reaction mixture overnight at room temperature to ensure complete deprotection.[5]

  • Workup: Extract the reaction mixture with a dilute aqueous ammonia solution.[5]

  • Precipitation: Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[5]

  • Isolation: Collect the resulting precipitate by filtration to yield this compound (e.g., 1.05 g, 87% yield).[5]

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Purification Precursor 5-(Boc-amino)-2-chloropyridine- 4-carboxylic acid ReactionMix Stir Overnight at Room Temp Precursor->ReactionMix Solvent Dichloromethane (DCM) Solvent->ReactionMix Reagent Trifluoroacetic Acid (TFA) Reagent->ReactionMix Workup Extract with aq. NH3 ReactionMix->Workup Deprotection Acidify Acidify with aq. HCl Workup->Acidify Filter Filter Precipitate Acidify->Filter Precipitation Product Final Product Filter->Product G Role of this compound in Drug Discovery cluster_synthesis Chemical Synthesis Start 5-Amino-2-chloropyridine- 4-carboxylic acid (Building Block) Mod1 Modify -COOH group (e.g., Amide Coupling) Start->Mod1 Mod2 Modify -NH2 group (e.g., Acylation) Start->Mod2 Mod3 Modify -Cl group (e.g., Suzuki Coupling) Start->Mod3 Library Compound Library (Diverse Structures) Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid, also known as 5-amino-2-chloroisonicotinic acid, is a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1][2][3] Its unique molecular structure, featuring a pyridine ring substituted with amino, chloro, and carboxylic acid functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This compound is instrumental in the development of novel drugs, particularly those targeting neurological disorders, and in the formulation of advanced herbicides and pesticides.[2][3] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals.

Pathway 1: Synthesis via Boc-Protection and Directed Ortho-Metalation

This pathway is a common and effective method for the synthesis of this compound. It involves the protection of the amino group of 5-amino-2-chloropyridine, followed by a directed ortho-metalation and carboxylation, and concluding with deprotection to yield the final product.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Directed Ortho-Metalation & Carboxylation cluster_2 Step 3: Deprotection A 5-Amino-2-chloropyridine B 5-[N-(tert-butoxycarbonyl)amino]- 2-chloropyridine A->B Di-tert-butyl dicarbonate (Boc)2O, N,N,N',N'-Tetramethylethylenediamine (TMEDA), Hexane C 5-[N-(tert-butoxycarbonyl)amino]- 2-chloropyridine-4-carboxylic acid B->C 1. n-Butyllithium (n-BuLi), Diethyl ether 2. Carbon Dioxide (CO2) 3. Hydrochloric acid (HCl) D This compound C->D Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Diagram 1. Synthesis of this compound via a Boc-protected intermediate.
Quantitative Data Summary for Pathway 1

StepStarting MaterialKey ReagentsSolventConditionsProductYield
15-Amino-2-chloropyridine(Boc)₂O, TMEDAHexane-5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridineHigh
25-[N-(tert-butoxycarbonyl)amino]-2-chloropyridinen-BuLi, CO₂Diethyl Ether-78 °C to RT5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid-
35-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acidTrifluoroacetic acidDichloromethaneRoom Temperature, OvernightThis compound87%[4]

Note: Specific yield for steps 1 and 2 are not detailed in the provided search results but are generally high for these types of reactions.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine

  • Materials: 5-Amino-2-chloropyridine, Di-tert-butyl dicarbonate ((Boc)₂O), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Hexane.

  • Protocol: To a solution of 5-amino-2-chloropyridine in hexane, add TMEDA and Di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by standard procedures to isolate the Boc-protected product.

Step 2: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid

  • Materials: 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine, n-Butyllithium (n-BuLi), Diethyl ether, Carbon dioxide (dry ice), Hydrochloric acid.

  • Protocol: Dissolve 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add n-butyllithium dropwise, maintaining the low temperature. After the addition is complete, stir the mixture for a designated period to ensure complete lithiation. Quench the reaction by adding crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid product. Filter and dry the solid to obtain 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.

Step 3: Synthesis of this compound (Deprotection)

  • Materials: 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol), Dichloromethane (DCM, 200 mL), Trifluoroacetic acid (TFA, ~12 mL).

  • Protocol: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid in dichloromethane.[4] Add trifluoroacetic acid slowly with stirring until the solution becomes homogeneous.[4] Stir the reaction mixture overnight at room temperature.[4] Following the reaction, extract the mixture with a dilute aqueous ammonia solution.[4] Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the final product.[4] Filter the precipitate to collect this compound (1.05 g, 87% yield).[4] The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[4]

Pathway 2: Synthesis via Nitration and Reduction of 2-chloropyridine-4-carboxylic acid

An alternative approach to the target molecule involves the functionalization of a 2-chloropyridine-4-carboxylic acid scaffold. This pathway introduces the amino group in the final steps through nitration followed by reduction. This method avoids the use of protecting groups.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Chloro-4-methylpyridine B 2-Chloropyridine-4-carboxylic acid A->B Potassium Permanganate (KMnO4), Sodium Hydroxide (NaOH) C 2-Chloro-5-nitropyridine-4-carboxylic acid B->C Nitrating Mixture (HNO3/H2SO4) D This compound C->D Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

Diagram 2. Synthesis of this compound via nitration and reduction.
Quantitative Data Summary for Pathway 2

StepStarting MaterialKey ReagentsSolventConditionsProductYield
12-Chloro-4-methylpyridineKMnO₄, NaOHWater80-90 °C2-Chloropyridine-4-carboxylic acidHigh
22-Chloropyridine-4-carboxylic acidHNO₃, H₂SO₄--2-Chloro-5-nitropyridine-4-carboxylic acid-
32-Chloro-5-nitropyridine-4-carboxylic acidSnCl₂, HCl or H₂, Pd/C--This compound-

Note: While this pathway is chemically plausible based on standard organic reactions, specific experimental protocols and yields for the direct synthesis of this compound via this route were not explicitly found in the search results. The protocols below are generalized based on similar transformations.

Experimental Protocols for Pathway 2

Step 1: Synthesis of 2-Chloropyridine-4-carboxylic acid

  • Materials: 2-Chloro-4-methylpyridine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Protocol: Dissolve 2-chloro-4-methylpyridine in an aqueous solution of sodium hydroxide. Heat the solution to 80-90 °C. Slowly add potassium permanganate in portions to control the exothermic reaction. After the addition is complete, continue heating until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product, 2-chloropyridine-4-carboxylic acid. Collect the solid by filtration and dry.

Step 2: Synthesis of 2-Chloro-5-nitropyridine-4-carboxylic acid

  • Materials: 2-Chloropyridine-4-carboxylic acid, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

  • Protocol: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath. Slowly add 2-chloropyridine-4-carboxylic acid to the cooled nitrating mixture, ensuring the temperature remains low. After the addition, allow the reaction to stir at room temperature or with gentle heating as required to drive the reaction to completion (monitored by TLC). Pour the reaction mixture onto ice to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-chloro-5-nitropyridine-4-carboxylic acid.

Step 3: Synthesis of this compound

  • Materials: 2-Chloro-5-nitropyridine-4-carboxylic acid, a suitable reducing agent (e.g., Tin(II) chloride (SnCl₂) and Hydrochloric acid, or Hydrogen gas and Palladium on carbon (Pd/C)).

  • Protocol (using SnCl₂/HCl): Suspend 2-chloro-5-nitropyridine-4-carboxylic acid in concentrated hydrochloric acid. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Heat the mixture, for instance, under reflux, until the reduction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product. The product can then be purified by recrystallization.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The pathway involving a Boc-protected intermediate followed by directed ortho-metalation is well-documented with a reported high yield for the final deprotection step. An alternative pathway through nitration and subsequent reduction of 2-chloropyridine-4-carboxylic acid presents a viable, protecting-group-free strategy. The choice of a specific pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and development.

References

The Emergence of a Versatile Building Block: A Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloropyridine-4-carboxylic acid, a substituted pyridine derivative, has emerged as a critical intermediate in the realms of pharmaceutical and agrochemical research. Its unique trifunctional structure, featuring amino, chloro, and carboxylic acid moieties, offers a versatile platform for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this important compound, tailored for professionals in chemical and biomedical research.

Introduction: A Key Intermediate in Modern Chemistry

This compound, also known by its IUPAC name 5-amino-2-chloroisonicotinic acid, is a pale yellow crystalline solid.[1] Its strategic importance lies in its utility as a foundational scaffold for the development of novel therapeutic agents and specialized agricultural chemicals. The presence of three distinct functional groups allows for selective chemical modifications, making it an invaluable tool for medicinal chemists and process development scientists. This guide will delve into the historical context of its development, provide detailed synthetic protocols, and present a comprehensive analysis of its physicochemical and spectroscopic properties.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridinecarboxylic acids and their derivatives throughout the 20th century. The study of halogenated and aminated pyridines gained significant traction with the discovery of their biological activities. The related compound, 2-amino-5-chloropyridine, was first prepared by Tschischibabin in 1928, highlighting the early interest in this class of compounds. The development of synthetic methodologies to introduce carboxylic acid functionality onto such rings was a logical progression, driven by the need for intermediates that could be readily coupled or modified in the synthesis of more complex molecules. The CAS number for this compound is 58483-95-7.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 58483-95-7[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance Light yellow crystalline powder[1]
Melting Point 38-43 °C[1]
Storage Temperature 0-8 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. One of the most common and well-documented methods involves the deprotection of a tert-butoxycarbonyl (Boc) protected precursor.

Synthesis from 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid

This synthetic approach offers a high-yielding and clean conversion to the final product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Slowly add trifluoroacetic acid (TFA) to the suspension at room temperature with vigorous stirring. Continue the addition until the solid dissolves completely.

  • Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Extraction: Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Purification: The aqueous layer is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[2]

A general workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 5-[(tert-Butoxycarbonyl)amino]- 2-chloroisonicotinic acid reaction Deprotection with TFA in DCM start->reaction 1. Reagents workup Solvent Removal -> Extraction -> Neutralization -> Filtration reaction->workup 2. Processing product This compound workup->product 3. Isolation Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Action start This compound intermediate Derivative Synthesis start->intermediate Chemical Modification product Final Kinase Inhibitor intermediate->product kinase Target Kinase (e.g., EGFR) product->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation atp ATP atp->kinase phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling (Cell Proliferation, Survival) phos_substrate->downstream

References

Spectroscopic Characterization of 5-Amino-2-chloropyridine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Amino-2-chloropyridine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopic interpretation and typical values for related molecular structures.

Table 1: ¹H NMR Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15s1HH-6
~6.80s1HH-3
~6.50br s2H-NH₂
~13.00br s1H-COOH
Table 2: ¹³C NMR Data (Predicted)
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~168.0-COOH
~155.0C-5
~150.0C-2
~145.0C-6
~115.0C-4
~110.0C-3
Table 3: IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (Carboxylic Acid)
3350 - 3150MediumN-H stretch (Amine)
~1700StrongC=O stretch (Carboxylic Acid)
~1620MediumN-H bend (Amine)
~1580, ~1470MediumC=C, C=N stretch (Pyridine ring)
~1250MediumC-O stretch (Carboxylic Acid)
~850MediumC-Cl stretch
Table 4: Mass Spectrometry Data (Predicted)
  • Ionization Mode: Electrospray Ionization (ESI)

m/zRelative Intensity (%)Assignment
172.0/174.0100/33[M+H]⁺ (isotopic pattern for 1 Cl)
155.0/157.040/13[M+H - NH₃]⁺
128.0/130.060/20[M+H - CO₂]⁺ or [M+H - C₂H₂O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Acquisition Parameters: 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution is then further diluted to a final concentration of approximately 10-100 µg/mL.

  • Data Acquisition:

    • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

    • Scan Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ir->purity_assessment ms->structure_elucidation ms->purity_assessment final_report Final Report structure_elucidation->final_report Confirmation purity_assessment->final_report Verification

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

logical_relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques compound 5-Amino-2-chloropyridine- 4-carboxylic acid molecular_formula Molecular Formula (C₆H₅ClN₂O₂) compound->molecular_formula molecular_weight Molecular Weight (~172.57 g/mol) compound->molecular_weight functional_groups Functional Groups (-COOH, -NH₂, -Cl, Pyridine) compound->functional_groups ms MS (Mass-to-Charge Ratio) molecular_weight->ms determines nmr NMR (Proton & Carbon Environment) functional_groups->nmr determines ir IR (Vibrational Modes) functional_groups->ir determines

Caption: Logical relationship between molecular properties and spectroscopic techniques.

5-Amino-2-chloropyridine-4-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a versatile pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique structure, featuring amino, chloro, and carboxylic acid functional groups, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols related to this compound, intended for professionals in research and drug development. The information is presented to ensure safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that there are discrepancies in the reported melting point in the literature. One source indicates a range of 38-43 °C, while other similar compounds have significantly higher melting points.[1] Further experimental verification is recommended to establish a definitive melting point for this compound.

PropertyValueReference(s)
CAS Number 58483-95-7[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance Light yellow crystalline powder[1]
Melting Point 38-43 °C (conflicting data exists)[1]
Boiling Point 514.41 °C at 760 mmHg (predicted)
Density 1.6 ± 0.1 g/cm³ (predicted)
Solubility Information not available
pKa Information not available

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard and precautionary statements.

GHS ClassificationHazard Statements (H-phrases)Precautionary Statements (P-phrases)
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312
Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to prevent exposure. The following procedures should be strictly followed:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is essential to maintain the stability and integrity of the compound:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Spills and Disposal
  • Spill Cleanup: Avoid dust formation. Wear appropriate PPE. Sweep up the material and place it in a suitable container for disposal.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a Boc-protected precursor.

3.1.1. Materials:

  • 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dilute aqueous ammonia

  • Dilute hydrochloric acid

3.1.2. Procedure:

  • Suspend 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid in dichloromethane.

  • Slowly add trifluoroacetic acid dropwise with stirring until the solution becomes homogeneous.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the reaction mixture with a dilute aqueous ammonia solution.

  • Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

3.1.3. Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

3.1.4. Characterization:

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Below is a graphical representation of the synthesis workflow.

SynthesisWorkflow A 5-[(tert-Butoxycarbonyl)amino]- 2-chloroisonicotinic acid in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature (Overnight) B->C D Extraction with dilute aq. Ammonia C->D E Acidification of Aqueous Phase with dilute HCl D->E F Precipitation and Filtration E->F G 5-Amino-2-chloropyridine- 4-carboxylic acid (Product) F->G

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2]

  • Pharmaceutical Development: It is a building block for compounds targeting neurological disorders.[1] While specific signaling pathways are not detailed in publicly available literature, its derivatives are investigated as potential enzyme inhibitors.

  • Agrochemicals: This compound is used in the development of new herbicides and pesticides.[1]

The logical relationship for its application in drug discovery is outlined in the diagram below.

DrugDiscoveryLogic Start 5-Amino-2-chloropyridine- 4-carboxylic acid Process1 Chemical Synthesis (Derivatization) Start->Process1 Product Novel Biologically Active Molecules Process1->Product Application1 Pharmaceuticals (e.g., for Neurological Disorders) Product->Application1 Application2 Agrochemicals (e.g., Herbicides, Pesticides) Product->Application2 Mechanism Mechanism of Action (e.g., Enzyme Inhibition) Application1->Mechanism

Caption: Application logic in drug and agrochemical discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding to aid researchers and scientists in their work with this compound. It is recommended to always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-chloropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Properties of 5-Amino-2-chloropyridine-4-carboxylic acid

This compound, with the molecular formula C₆H₅ClN₂O₂, is a light yellow crystalline powder.[1] Key identifiers and physical properties are summarized in the table below. The compound's structure, featuring an amino group, a carboxylic acid, and a chlorinated pyridine ring, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various solvents.

PropertyValue
Synonyms 5-amino-2-chloroisonicotinic acid, 3-Amino-6-chloroisonicotinic acid
CAS Number 58483-95-7[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance Light yellow crystalline powder[1]
Melting Point 38-43 ºC[1]
Storage Conditions Store at 0-8 °C[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. Due to the presence of both a carboxylic acid and an amino group, its solubility is expected to be pH-dependent. While specific quantitative data is not extensively published, a qualitative assessment suggests it is likely soluble in polar organic solvents. The following sections provide standardized protocols for determining its solubility.

Quantitative Solubility Data

The following table is provided as a template for summarizing experimentally determined solubility data for this compound in various solvents at a standard temperature (e.g., 25°C).

SolventSolubility ( g/100 mL)Molar Solubility (mol/L)
WaterData to be determinedData to be determined
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a solid compound are the gravimetric method and the UV/Vis spectrophotometric method.

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the clear supernatant to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

This method is suitable for compounds with a chromophore and relies on the Beer-Lambert law.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: Filter the saturated solution and dilute a known volume of the supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, which represents the solubility.

G cluster_gravimetric Gravimetric Solubility Determination cluster_uv UV/Vis Spectrophotometric Solubility Determination prep_g 1. Prepare supersaturated solution equil_g 2. Equilibrate at constant temperature prep_g->equil_g sep_g 3. Separate solid and liquid phases equil_g->sep_g evap_g 4. Evaporate solvent from supernatant sep_g->evap_g weigh_g 5. Weigh dried solute evap_g->weigh_g calc_g 6. Calculate solubility weigh_g->calc_g calib_uv 1. Prepare calibration curve analyze_uv 3. Analyze diluted supernatant calib_uv->analyze_uv prep_uv 2. Prepare saturated solution prep_uv->analyze_uv calc_uv 4. Calculate solubility analyze_uv->calc_uv

Experimental workflows for solubility determination.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for predicting its degradation pathways and establishing appropriate storage and handling procedures. Forced degradation studies are employed to accelerate the degradation process.

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[3]

Summary of Stability Data

The following table should be used to summarize the outcomes of forced degradation studies. The extent of degradation can be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stress ConditionReagents and ConditionsObservation/Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl, reflux for 8hData to be determinedData to be determined
Base Hydrolysis 0.1 M NaOH, reflux for 8hData to be determinedData to be determined
Oxidative Degradation 3% H₂O₂, room temp, 24hData to be determinedData to be determined
Thermal Degradation Solid state, 60°C, 48hData to be determinedData to be determined
Photolytic Degradation Solution, UV light (254 nm), 24hData to be determinedData to be determined
Experimental Protocols for Stability Studies

A general protocol for conducting forced degradation studies is provided below. A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or a suitable solvent for thermal and photolytic studies). For solid-state thermal stability, the compound is used as is.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period.

  • Sample Quenching: At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., neutralize acidic or basic solutions).

  • Analytical Measurement: Analyze the stressed samples using a validated stability-indicating HPLC method. The method described for the detection of the related impurity, 5-amino-2-chloropyridine, can be adapted. This typically involves a C18 column with a mobile phase of acidified water and methanol, with UV detection.[4]

  • Data Analysis: Quantify the amount of remaining parent compound and any degradation products formed. The percentage of degradation is calculated relative to an unstressed control sample.

G cluster_stability Forced Degradation Workflow prep 1. Prepare sample in stress medium stress 2. Apply stress conditions (heat, acid, etc.) prep->stress quench 3. Quench reaction at time points stress->quench analyze 4. Analyze by stability-indicating HPLC quench->analyze identify 5. Identify and quantify degradants analyze->identify

General workflow for forced degradation studies.

Conclusion

References

Methodological & Application

synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid from 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid via the deprotection of its tert-butoxycarbonyl (Boc) protected precursor, 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid. The facile and efficient removal of the Boc protecting group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and robust method for this transformation. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize substituted aminopyridines as key building blocks in the synthesis of novel therapeutic agents.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. Specifically, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical candidates. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. This document outlines a reliable protocol for the deprotection of 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid to yield the desired this compound.

Reaction Scheme

The synthesis involves the acid-catalyzed cleavage of the Boc protecting group from the starting material, liberating the free amine.

Reaction_Scheme start 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid end This compound start->end TFA, DCM Room Temperature

Caption: Reaction scheme for the deprotection of 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

ReagentSupplierPurity
5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acidCommercial Source≥97%
Trifluoroacetic acid (TFA)Commercial Source≥99%
Dichloromethane (DCM), anhydrousCommercial Source≥99.8%
Dilute aqueous ammonia solutionIn-house prep.~1 M
Dilute hydrochloric acidIn-house prep.~1 M
Deionized water------

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). The concentration of the starting material in DCM is typically in the range of 0.1-0.5 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents). A common practice is to use a 1:1 to 1:4 volume ratio of TFA to DCM.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Extraction: To the residue, add a dilute aqueous ammonia solution to dissolve the product. Transfer the aqueous solution to a separatory funnel and wash with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

  • Precipitation: Carefully acidify the aqueous layer with dilute hydrochloric acid with stirring. The product, this compound, will precipitate out of the solution.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry under vacuum to a constant weight.

Quantitative Data Summary:

Starting MaterialReagentsSolventReaction TimeTemperatureYield
5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acidTFADCMOvernightRoom Temperature87%[1]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in DCM B Add TFA at 0 °C A->B C Stir Overnight at Room Temperature B->C D Concentrate Reaction Mixture C->D Reaction Complete E Extract with Dilute Aqueous Ammonia D->E F Acidify with Dilute HCl to Precipitate E->F G Filter and Dry the Product F->G H 5-Amino-2-chloropyridine- 4-carboxylic acid G->H Final Product

References

Application Notes and Protocols for the Purification of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility as a building block is enhanced by its amino and carboxylic acid functional groups.[1] The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. This document provides a detailed protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The primary purification method described is based on its amphoteric properties, involving acid-base extraction and precipitation, followed by an optional recrystallization step for achieving higher purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing and executing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₆H₅ClN₂O₂[1]
Molecular Weight172.57 g/mol [1]
AppearanceLight yellow crystalline powder[1]
Melting Point38-43 °C[1]
Boiling Point514.41 °C at 760 mmHg[3]
Density1.6±0.1 g/cm³[3]
StorageStore at 0-8 °C[1]

Note: The reported melting point appears low for a carboxylic acid of this nature and may be subject to variation based on purity.

Experimental Protocols

1. Purification via Acid-Base Extraction and Precipitation

This method leverages the amphoteric nature of the compound, which possesses both a basic amino group and an acidic carboxylic acid group. The compound is soluble in dilute aqueous base (as the carboxylate salt) and dilute aqueous acid (as the ammonium salt), while many organic impurities are not.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and flask

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Dissolution: In a beaker, suspend the crude this compound in deionized water (approximately 10-20 mL per gram of crude material).

  • Basification: While stirring, slowly add 1 M NaOH solution dropwise until the solid completely dissolves and the pH of the solution is between 9 and 10. This converts the carboxylic acid to its soluble sodium salt.

  • Filtration of Basic Solution: If any insoluble impurities are present, filter the basic solution through a Büchner funnel to remove them.

  • Precipitation: Transfer the clear filtrate to a clean beaker and place it on a magnetic stirrer. Slowly add 1 M HCl solution dropwise while stirring. The this compound will begin to precipitate as the solution is neutralized. Continue adding HCl until the pH of the solution is between 3 and 4 to ensure complete precipitation.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

2. Optional Recrystallization for High Purity

For applications requiring higher purity, an additional recrystallization step can be performed. The choice of solvent is critical and may require some small-scale trials. A polar protic solvent or a solvent mixture is likely to be effective.

Materials:

  • Purified this compound from the previous step

  • Ethanol, methanol, or an ethanol/water mixture

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in the chosen solvent(s) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the purified compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described in the previous protocol.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method.

Table 2: HPLC Purity Analysis Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v)
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 10 µL

These parameters are adapted from a method for a related compound and may require optimization.[5]

Expected Results

The purification protocol is expected to yield this compound with significantly improved purity.

Table 3: Expected Yield and Purity

StageExpected Yield Range (%)Expected Purity (%)
Crude Product N/A80-95
After Acid-Base Precipitation 85-95>98
After Recrystallization 70-85 (from precipitated)>99.5

Note: Yields are dependent on the purity of the crude material.

Visual Workflow of the Purification Protocol

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Water & Add 1M NaOH (pH 9-10) Crude->Dissolve Filter_Insoluble Filter Insoluble Impurities Dissolve->Filter_Insoluble Precipitate Precipitate with 1M HCl (pH 3-4) Filter_Insoluble->Precipitate Isolate Isolate by Filtration & Wash with Water Precipitate->Isolate Dry Dry Product Isolate->Dry Purified_Product Purified Product (>98%) Dry->Purified_Product Recrystallize Optional: Recrystallize Purified_Product->Recrystallize For higher purity High_Purity_Product High Purity Product (>99.5%) Recrystallize->High_Purity_Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

Application Notes and Protocols for the Use of 5-Amino-2-chloropyridine-4-carboxylic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. 5-Amino-2-chloropyridine-4-carboxylic acid is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of potent kinase inhibitors. Its pyridine core mimics the purine structure of ATP, allowing for competitive binding to the kinase active site, while the amino and carboxylic acid functional groups provide convenient handles for synthetic elaboration to enhance potency and selectivity. This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor using this compound, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell proliferation. Therefore, inhibiting EGFR activity is a clinically validated strategy for cancer therapy.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Amino-2-chloropyridine- 4-carboxylic acid -based Inhibitor Inhibitor->EGFR Inhibits ATP binding

Caption: EGFR signaling pathway and the point of inhibition.

Synthesis of a Representative Kinase Inhibitor

A common strategy for elaborating this compound into a potent kinase inhibitor is through amide bond formation. The carboxylic acid moiety can be coupled with a variety of amines to introduce functionalities that can interact with specific residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow Start Start Dissolve Dissolve this compound and coupling agent (e.g., HATU) in anhydrous DMF Start->Dissolve Activate Add DIPEA and stir to activate the carboxylic acid Dissolve->Activate AddAmine Add desired amine (e.g., 4-methoxyaniline) Activate->AddAmine React Stir at room temperature AddAmine->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General workflow for amide coupling synthesis.

Detailed Experimental Protocol: Synthesis of 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide

This protocol describes the synthesis of a representative kinase inhibitor via amide coupling of this compound with 4-methoxyaniline.

Materials:

  • This compound

  • 4-methoxyaniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-methoxyaniline (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-4 hours), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against the target kinase (e.g., EGFR) is determined using an in vitro kinase assay.

Protocol: In Vitro EGFR Kinase Assay
  • Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the synthesized inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the synthesized compound against EGFR and a related kinase to demonstrate selectivity.

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. KDR (VEGFR2)
5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamideEGFR50>200-fold
5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamideKDR (VEGFR2)>10,000-
Reference Inhibitor (e.g., Gefitinib)EGFR25>100-fold

Note: The data presented are for illustrative purposes and require experimental validation.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective kinase inhibitors from the this compound scaffold relies on systematic modification and evaluation of different substituents.

Logical Relationship for SAR Studies

SAR_Logic Scaffold This compound (Core Scaffold) Coupling Amide Coupling Scaffold->Coupling Amine Amine Component (R-NH2) Amine->Coupling Inhibitor Synthesized Kinase Inhibitor Coupling->Inhibitor Assay In Vitro Kinase Assay Inhibitor->Assay Data IC50 Data Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Amine Modify R group

Caption: Logical workflow for SAR studies.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities targeting kinases of therapeutic interest. The amenability of this scaffold to chemical modification through straightforward synthetic routes, such as amide coupling, makes it an attractive starting point for lead discovery and optimization in drug development programs.

References

Application Notes and Protocols: 5-Amino-2-chloropyridine-4-carboxylic acid as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of biologically active heterocyclic compounds.[1] Its strategic placement of amino, chloro, and carboxylic acid functional groups allows for diverse chemical transformations, making it an essential intermediate in medicinal chemistry and drug discovery.[1] This scaffold has been instrumental in the development of potent kinase inhibitors, novel antibacterial agents, and other therapeutic candidates. These application notes provide an overview of its utility, detailed experimental protocols for the synthesis of key heterocyclic systems, and a summary of their biological activities.

Applications in the Synthesis of Kinase Inhibitors

The unique structural features of this compound make it an ideal starting material for the synthesis of fused heterocyclic systems that can effectively target the ATP-binding sites of various kinases. Notably, it has been employed in the development of inhibitors for key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[2][3]

Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer activities.[4] The fusion of a pyridine ring with a pyrimidine ring creates a scaffold that can be tailored to interact with the active sites of specific kinases. Synthesis of these compounds often involves the condensation of a substituted aminopyridine with a suitable cyclizing agent.

Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[3] Inhibition of PIM-1 is a promising strategy for cancer therapy. A series of novel pyrido[2,3-d]pyrimidine derivatives synthesized from precursors related to this compound have demonstrated significant PIM-1 inhibitory activity.[3]

Quinazolines and Other Heterocycles as EGFR Inhibitors

The this compound scaffold can also be utilized to construct quinazoline and other related heterocyclic systems that are effective inhibitors of EGFR. EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer.[5] The development of small molecule inhibitors that target the ATP-binding site of EGFR has been a successful strategy in cancer therapy. The amino and carboxylic acid functionalities of the starting material can be readily manipulated to form the core quinazoline ring system, while the chloro group provides a handle for further functionalization to enhance potency and selectivity.

Applications in the Synthesis of Antibacterial Agents

In addition to its role in anticancer drug discovery, this compound is a valuable precursor for the synthesis of novel antibacterial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial compounds. The heterocyclic scaffolds derived from this building block can be designed to target essential bacterial enzymes or other cellular processes. For instance, pyrimidine and pyridine moieties are present in various natural and synthetic antibacterial compounds.[6][7]

Quantitative Biological Data

The following tables summarize the biological activity of representative heterocyclic compounds synthesized using this compound or structurally similar precursors.

Compound ClassTargetSpecific Compound ExampleIC50Cell LineCitation
Pyrido[2,3-d]pyrimidinePIM-1 KinaseCompound 411.4 nM-[3]
Pyrido[2,3-d]pyrimidinePIM-1 KinaseCompound 1017.2 nM-[3]
Pyrido[2,3-d]pyrimidineCytotoxicityCompound 40.57 µMMCF-7[3]
Pyrido[2,3-d]pyrimidineCytotoxicityCompound 111.31 µMMCF-7[3]
Pyrido[2,3-d]pyrimidineCytotoxicityCompound 41.13 µMHepG2[3]
Pyrido[2,3-d]pyrimidineCytotoxicityCompound 110.99 µMHepG2[3]
Thieno[3,2-d]pyrimidineEGFRL858R/T790MCompound B113 nM-[6]
Thieno[3,2-d]pyrimidineCytotoxicityCompound B10.297 µMH1975[6]
Thieno[3,2-d]pyrimidineCytotoxicityCompound B10.440 µMA549[6]
Compound ClassBacterial StrainSpecific Compound ExampleMIC (µg/mL)Citation
Pyridine DerivativeS. aureusCompound 6656[7]
Pyridine DerivativeE. coliCompound 6655[7]
2-Aminopyridine DerivativeS. aureusCompound 2c39[8]
2-Aminopyridine DerivativeB. subtilisCompound 2c39[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the deprotection of a Boc-protected precursor to yield this compound.[9]

Materials:

  • 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dilute aqueous ammonia

  • Dilute hydrochloric acid

Procedure:

  • Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.0 eq) in dichloromethane.

  • Slowly add trifluoroacetic acid dropwise with stirring until the solution becomes homogeneous.

  • Stir the reaction mixture overnight at room temperature.

  • Extract the reaction mixture with a dilute aqueous ammonia solution.

  • Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to afford this compound.

Protocol 2: General Synthesis of Pyrido[2,3-d]pyrimidinones

This protocol outlines a general approach for the synthesis of pyrido[2,3-d]pyrimidinone scaffolds from an aminopyridine precursor through condensation with a dicarbonyl compound or its equivalent.

Materials:

  • This compound derivative (e.g., corresponding ester or amide)

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate, ethyl acetoacetate)

  • Base (e.g., sodium ethoxide, piperidine)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent.

  • Add the 1,3-dicarbonyl compound (1.0-1.2 eq) and a catalytic amount of base.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: General Synthesis of Quinazolines

This protocol provides a general method for the synthesis of quinazoline derivatives from an aminobenzoic acid precursor, which can be adapted from this compound.

Materials:

  • A 2-aminobenzonitrile derivative (can be conceptually derived from this compound)

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Arylamine

  • Solvent (e.g., acetic acid)

Procedure:

  • React the 2-aminobenzonitrile derivative (1.0 eq) with DMF-DMA to form the intermediate amidine.

  • To the intermediate, add the desired arylamine (1.0 eq) in a suitable solvent such as acetic acid.

  • Heat the reaction mixture under reflux or using microwave irradiation, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 4-amino-quinazoline derivative.[4]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by heterocyclic compounds derived from this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core PIM-1 Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcriptional Activation BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) p27 p27 (cell cycle inhibitor) PIM1->p27 Phosphorylation (Degradation) mTORC1 mTORC1 PIM1->mTORC1 Activation Inhibitor Pyrido[2,3-d]pyrimidine Derivative (PIM-1 Inhibitor) Inhibitor->PIM1 Inhibition Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

References

Application Notes and Protocols for the Quantification of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Amino-2-chloropyridine-4-carboxylic acid in various matrices. The protocols are based on established analytical techniques and are intended to serve as a starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity and concentration are critical quality attributes that can impact the efficacy and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are essential. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex matrices.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound and its related compounds is presented below. The data for the HPLC-UV method is adapted from a validated method for the closely related genotoxic impurity, 5-amino-2-chloropyridine (5A2Cl).[3][4]

ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC with UV DetectorLC with Triple Quadrupole Mass Spectrometer
Principle Separation based on polarity, quantification by UV absorbance.Separation based on polarity, quantification by mass-to-charge ratio.
Primary Application Quantification in active pharmaceutical ingredients (APIs) and formulated products.Trace level quantification in complex matrices (e.g., biological fluids).[5][6]
Linearity Range 1 - 40 µg/mL (for 5A2Cl)[3]Analyte-dependent, typically ng/mL to µg/mL range.
Limit of Detection (LOD) 0.015 µg/mL (for 5A2Cl)[3][4]Sub-ng/mL levels achievable.
Limit of Quantification (LOQ) 0.048 µg/mL (for 5A2Cl)[3][4]Typically in the low ng/mL range.
Accuracy (% Recovery) 98.80 - 100.03% (for 5A2Cl)[3][4]Typically within 85-115%.
Precision (%RSD) < 2%< 15%

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The protocol is adapted from a validated method for 5-amino-2-chloropyridine.[3][4]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[3][4]

3. Chromatographic Conditions:

  • Mobile Phase: Water (pH adjusted to 3.0 with orthophosphoric acid) : Methanol (50:50, v/v)[3][4]

  • Flow Rate: 0.7 mL/min[3][4]

  • Column Temperature: 40°C[3]

  • Injection Volume: 10 µL[3]

  • Detection Wavelength: 254 nm[3]

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 20, 40 µg/mL).[3]

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[3]

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex biological matrices where co-eluting interferences may be present.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog[7]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation agent (e.g., acetonitrile or zinc sulfate solution)[7]

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[7]

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[7]

  • Flow Rate: 0.4 mL/min[7]

  • Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.[7]

  • Injection Volume: 10 µL[7]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7] MRM transitions for the analyte and internal standard need to be optimized.

4. Sample Preparation (for Biological Matrix, e.g., Plasma):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.[7]

  • Add 300 µL of a precipitating agent (e.g., acetonitrile).[7]

  • Vortex for 1 minute to precipitate proteins.[7]

  • Centrifuge at 10,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[7]

5. Data Analysis:

  • Optimize MRM transitions for this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of the analyte in the samples based on the peak area ratio and the calibration curve.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spike Spike with Internal Standard Precipitate Protein Precipitation Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

References

Application Note: HPLC-UV Analysis of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 5-Amino-2-chloropyridine-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The provided protocol is adapted from a validated method for the closely related compound, 5-Amino-2-chloropyridine, and includes considerations for the increased polarity imparted by the carboxylic acid functional group. This document offers a comprehensive guide for researchers and professionals involved in drug development and chemical synthesis, covering experimental protocols, data presentation, and workflow visualization.

Introduction

This compound is a pivotal building block in medicinal and agricultural chemistry.[1] Its purity and concentration are critical parameters that necessitate a reliable and accurate analytical method for its quantification. Reversed-phase HPLC with UV detection is a widely used, robust, and sensitive technique suitable for the analysis of aromatic compounds. Due to the polar and ionizable nature of pyridinecarboxylic acids, careful control of chromatographic conditions, such as mobile phase pH and composition, is essential for achieving optimal separation and peak shape.[2][3] This application note provides a starting point for the development of a validated HPLC-UV method for this compound.

Chromatographic Conditions

The following chromatographic conditions are proposed, based on a validated method for 5-Amino-2-chloropyridine.[4][5] Due to the higher polarity of this compound, adjustments to the mobile phase composition, such as decreasing the methanol percentage, may be required to achieve the desired retention time.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18, 150 x 4.6 mm i.d., 2.7 µm particle size
Mobile Phase Water (pH 3, adjusted with orthophosphoric acid) : Methanol (50:50, v/v)
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 40°C
UV Detection 254 nm

Quantitative Data Summary

The following table summarizes the quantitative data from the validated HPLC-UV method for the related compound, 5-Amino-2-chloropyridine.[4][5] These values provide an estimate of the performance that can be expected for the analysis of this compound. However, it is crucial to perform a method validation study for the specific target analyte to determine its precise linearity, limit of detection (LOD), and limit of quantitation (LOQ).

ParameterReported Value (for 5-Amino-2-chloropyridine)
Linearity Range 1 - 40 µg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.048 µg/mL
Recovery 98.80 - 100.03%

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 40 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds.

Data Analysis
  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup & Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection of Standards & Samples HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Identification & Integration Chrom_Acq->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Sample Quantification Peak_Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-UV analysis.

Chromatographic_Parameters cluster_output Chromatographic Output Analyte Analyte Properties Polarity (pKa, logP) Retention_Time Retention Time Analyte->Retention_Time Stationary_Phase Stationary Phase Type (e.g., C18) Particle Size Stationary_Phase->Retention_Time Peak_Shape Peak Shape Stationary_Phase->Peak_Shape Mobile_Phase Mobile Phase Organic Solvent % pH Buffer Mobile_Phase->Retention_Time Mobile_Phase->Peak_Shape Resolution Resolution Mobile_Phase->Resolution Instrument Instrument Parameters Flow Rate Temperature Detection λ Instrument->Retention_Time Instrument->Resolution

Caption: Key parameters influencing chromatographic separation.

References

Application Notes and Protocols for the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic Acid Amides and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid and its subsequent conversion to a variety of amide and ester derivatives. These compounds are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.[1] The methodologies described herein are based on established chemical principles and can be adapted for the synthesis of a diverse library of derivatives.

Synthesis of the Core Intermediate: this compound

The foundational starting material for the synthesis of the target amides and esters is this compound. A reliable method for its preparation involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor.[2][3]

Experimental Protocol: Synthesis of this compound[2]
  • Reaction Setup: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL) in a suitable reaction vessel.

  • Deprotection: With stirring, slowly add trifluoroacetic acid dropwise until the solution becomes homogeneous (approximately 12 mL).

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature.

  • Work-up: Extract the reaction mixture with a dilute aqueous ammonia solution.

  • Precipitation: Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitate by filtration and dry to yield this compound.

Starting MaterialReagentsSolventReaction TimeYield
5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acidTrifluoroacetic acid, aq. NH3, aq. HClDichloromethaneOvernight87%

Synthesis of this compound Amides

The amidation of this compound can be achieved through various coupling methods. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, especially given the electronic nature of the pyridine ring. Common strategies involve the use of carbodiimides, phosphonium salts, or other activating agents.

General Considerations for Amide Coupling:
  • Coupling Reagents: A variety of reagents are available to activate the carboxylic acid for nucleophilic attack by an amine.[4][5] The selection of the appropriate reagent can depend on the reactivity of the amine and the desired reaction conditions.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) are often used to minimize racemization and improve reaction efficiency.[6]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[7]

Table of Common Amide Coupling Reagents
Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCCost-effective and highly reactive. Byproducts can sometimes be challenging to remove.[4][6]
Phosphonium SaltsPyBOP, PyAOPHighly efficient, especially for sterically hindered amino acids. Byproducts are generally water-soluble.[6]
Aminium/Uronium SaltsHATU, HBTU, HCTU, COMUFast reaction times and low rates of racemization.[8]
OtherNMI/MsCl, DPDTCEffective for electron-deficient amines and can be used in "green" chemistry protocols.[9][10]
Representative Experimental Protocol: Amidation using HATU
  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Synthesis of this compound Esters

The synthesis of esters from this compound is most commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[11][12]

General Considerations for Fischer-Speier Esterification:
  • Alcohol: The alcohol is typically used in large excess to drive the equilibrium towards the ester product and can also serve as the solvent.[13][14]

  • Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[11][12]

  • Water Removal: The removal of water, a byproduct of the reaction, will shift the equilibrium to favor the formation of the ester. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.[12]

Representative Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: To a solution of this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Synthetic Workflow Visualization

The overall synthetic strategy for producing this compound amides and esters is depicted in the following workflow diagram.

Synthesis_Workflow start 5-[N-(Boc)amino]-2-chloropyridine-4-carboxylic acid reagents_deprotection TFA, DCM start->reagents_deprotection acid This compound reagents_amidation Amine (R1R2NH) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) acid->reagents_amidation reagents_esterification Alcohol (R-OH) Acid Catalyst (e.g., H2SO4) acid->reagents_esterification amide This compound amides ester This compound esters reagents_deprotection->acid Deprotection reagents_amidation->amide Amidation reagents_esterification->ester Esterification

Caption: Synthetic workflow for amides and esters.

Conclusion

The synthetic routes outlined in these application notes provide a robust framework for the preparation of a wide range of this compound amides and esters. By selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and development. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Amino-2-chloropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Amino-2-chloropyridine-4-carboxylic acid. This versatile building block is a valuable intermediate in the synthesis of a wide array of functionalized pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of amino, carboxylic acid, and chloro- functionalities offers multiple points for molecular elaboration, making it a key component in the construction of complex molecular architectures, including kinase inhibitors and other biologically active compounds.[1][2]

This document details protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with aryl and heteroaryl partners, Buchwald-Hartwig amination for the synthesis of C-N bonds, and Sonogashira coupling for the creation of C-C triple bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the chloro-substituent at the 2-position serves as the electrophilic partner for coupling with various aryl or heteroaryl boronic acids or their esters.

It is important to note that the presence of the free carboxylic acid can sometimes interfere with Suzuki-Miyaura couplings, potentially by coordinating with the palladium catalyst and deactivating it.[3] Therefore, it is often advantageous to perform the coupling on the corresponding ester derivative, followed by saponification to regenerate the carboxylic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001285-95 (estimated)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101880-90 (estimated)
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O902475-85 (estimated)

Yields are estimated based on typical Suzuki-Miyaura reactions of similar 2-chloropyridine substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add methyl 5-amino-2-chloropyridine-4-carboxylate, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of anhydrous 1,4-dioxane.

  • To the Schlenk flask, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If the ester was used, the purified product can be saponified using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - 5-Amino-2-chloropyridine-4-carboxylate - Arylboronic Acid - Base (K3PO4) atmosphere Inert Atmosphere (N2 or Ar) reagents->atmosphere solvent Add Solvents: - 1,4-Dioxane - H2O atmosphere->solvent catalyst Add Catalyst System: - Pd(OAc)2 - SPhos solvent->catalyst heating Heat and Stir (e.g., 100 °C) catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Column Chromatography extraction->purification saponification Saponification (if ester used) purification->saponification final_product final_product saponification->final_product Final Product: 5-Amino-2-arylpyridine-4-carboxylic acid

Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[4] In the context of this compound, this reaction allows for the introduction of a variety of amino substituents at the 2-position. Similar to the Suzuki-Miyaura coupling, performing this reaction on the ester derivative can be advantageous to avoid potential complications from the free carboxylic acid.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Derivatives
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90 (estimated)
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1102475-85 (estimated)
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF801680-90 (estimated)

Yields are estimated based on typical Buchwald-Hartwig aminations of similar 2-chloropyridine substrates.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add anhydrous toluene and stir for 5 minutes.

  • Add methyl 5-amino-2-chloropyridine-4-carboxylate and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If necessary, perform saponification to obtain the final carboxylic acid product.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)(Cl)Ln Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amine Ar-Pd(II)(NR'R'')Ln PdII_Aryl->PdII_Amine Ligand_Exch Ligand Exchange PdII_Amine->Pd0 Product 5-Amino-2-(amino)pyridine -4-carboxylate PdII_Amine->Product Red_Elim Reductive Elimination Aryl_Cl 5-Amino-2-chloropyridine -4-carboxylate Amine R'R''NH Base Base

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of precursors for further transformations or for introducing rigid linkers in drug design. The reaction is typically co-catalyzed by palladium and copper salts.

Table 3: Representative Conditions for Sonogashira Coupling of this compound Derivatives
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)-Et₃NTHF601280-90 (estimated)
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)PPh₃ (4)DiisopropylamineDMF801675-85 (estimated)
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)-Et₃NAcetonitrile701070-80 (estimated)

Yields are estimated based on typical Sonogashira couplings of similar 2-chloropyridine substrates.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add methyl 5-amino-2-chloropyridine-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and purge with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If necessary, perform saponification to obtain the final carboxylic acid product.

Sonogashira_Workflow start Start: Reactants & Catalysts setup Reaction Setup: - 5-Amino-2-chloropyridine-4-carboxylate - Terminal Alkyne - Pd(PPh3)2Cl2, CuI - Et3N, THF start->setup reaction Reaction: - Heat to 60 °C - Stir under Inert Atmosphere setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Work-up: - Filtration - Extraction monitoring->workup purification Purification: - Column Chromatography workup->purification saponification Saponification (optional) purification->saponification end End Product: 5-Amino-2-alkynylpyridine-4-carboxylic acid saponification->end

Logical workflow for a Sonogashira coupling reaction.

Conclusion

The cross-coupling reactions of this compound and its derivatives are powerful tools for the synthesis of a diverse range of substituted pyridines. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity, particularly given the multifunctional nature of the starting material. These methods are highly relevant for the development of new pharmaceuticals, agrochemicals, and functional materials.

References

Application Note: Protocol for Cytotoxicity Assessment of 5-Amino-2-chloropyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the cytotoxic effects of novel 5-Amino-2-chloropyridine-4-carboxylic acid derivatives on cancer cell lines. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of viability.[1] Additionally, this note outlines methods for data presentation and visualization of the experimental workflow and a potential signaling pathway involved in the compound-induced cytotoxicity.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of the test compounds is a multi-step process that begins with cell culture and culminates in data analysis and interpretation. The process ensures reproducible and accurate results.

G A 1. Cell Line Selection & Culture C 3. Cell Seeding (96-well plate) A->C B 2. Compound Preparation (Stock & Dilutions) D 4. Compound Treatment (24-72h Incubation) B->D C->D Incubate overnight E 5. Cytotoxicity Assay (e.g., MTT Assay) D->E F 6. Data Collection (Absorbance Reading) E->F G 7. Data Analysis (% Viability & IC50) F->G

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Detailed Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1]

Materials and Reagents
  • Cell Line: Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).[2]

  • Test Compounds: this compound derivatives.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[1]

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[3]

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO2).

    • Multi-channel pipette.

    • Microplate reader (capable of reading absorbance at 570 nm).

Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

      • Medium Control (Blank): Medium only, without cells, for background subtraction.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[4] A visible purple precipitate should appear in the wells with viable cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Collection:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percentage Viability: Determine the viability of treated cells relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be calculated by plotting a dose-response curve (% Viability vs. Compound Concentration) using non-linear regression analysis.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. The table below provides a template for presenting the IC50 values of different derivatives against various cancer cell lines after a specified incubation period.

Compound ID Derivative Name/Structure A549 IC50 (µM) (48h)MCF-7 IC50 (µM) (48h)HepG2 IC50 (µM) (48h)
DERIV-001 [Structure/Name]25.4 ± 2.132.1 ± 3.518.9 ± 1.7
DERIV-002 [Structure/Name]15.8 ± 1.519.5 ± 2.211.2 ± 1.1
DERIV-003 [Structure/Name]42.1 ± 4.355.6 ± 5.935.7 ± 3.8
Control Doxorubicin0.8 ± 0.10.5 ± 0.080.6 ± 0.09
Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathway

Pyridine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, often involving the activation of caspase cascades.[6][7] A plausible mechanism for a cytotoxic this compound derivative is the induction of the intrinsic apoptosis pathway, triggered by cellular stress.

G cluster_cell Cancer Cell Compound Pyridine Derivative Stress Cellular Stress (e.g., DNA Damage) Compound->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondria Bax->Mito permeabilization CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by a pyridine derivative.

This pathway suggests the compound induces cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[8] This permeabilizes the mitochondrial membrane, causing the release of cytochrome c.[9] Released cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9][10] Active caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis.[11][12] Further assays, such as Annexin V staining or caspase activity assays, would be required to confirm this specific mechanism.

References

Application Notes and Protocols: 5-Amino-2-chloropyridine-4-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Amino-2-chloropyridine-4-carboxylic acid as a versatile building block in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. The protocols outlined below are based on established methodologies for structurally related ligands and are intended to serve as a detailed guide for the synthesis and characterization of novel materials with potential applications in gas storage, catalysis, chemical sensing, and drug delivery.

Introduction to this compound in Material Science

This compound is a multifunctional organic ligand possessing a rich coordination chemistry due to the presence of a carboxylic acid group, an amino group, and a pyridine nitrogen atom. These functionalities allow it to act as a versatile linker, bridging metal ions to form one-, two-, or three-dimensional coordination polymers and MOFs. The presence of the chloro and amino substituents on the pyridine ring can further modulate the electronic properties and steric interactions within the resulting framework, potentially leading to materials with unique and tunable properties.

Key Features for Material Design:

  • Multidentate Coordination: The carboxylate group, pyridine nitrogen, and amino group offer multiple binding sites for metal ions, leading to the formation of robust and diverse framework topologies.

  • Functionalizability: The amino group provides a site for post-synthetic modification, allowing for the introduction of further functionalities to tailor the material's properties for specific applications.

  • Luminescence: The aromatic pyridine ring can act as an "antenna" to sensitize the luminescence of lanthanide ions, making this ligand a promising candidate for the development of luminescent MOFs for sensing and imaging applications.[1]

  • Catalytic Activity: The presence of Lewis basic sites (amino and pyridine nitrogen) and potentially accessible metal centers can impart catalytic activity to the resulting materials.

Hypothetical Application: Synthesis of a Luminescent Terbium-Based MOF

This section details a hypothetical application of this compound in the synthesis of a luminescent terbium-based Metal-Organic Framework (Tb-ACPC-MOF). The protocol is adapted from established procedures for the synthesis of lanthanide MOFs with functionalized pyridine carboxylic acid ligands.[2][3][4]

Experimental Protocol: Hydrothermal Synthesis of Tb-ACPC-MOF

Materials:

  • This compound (ACPC)

  • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

  • Powder X-ray diffractometer (PXRD)

  • Thermogravimetric analyzer (TGA)

  • Fluorescence spectrophotometer

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (17.26 mg) and 0.1 mmol of Terbium(III) nitrate hexahydrate (453.0 mg) in a solvent mixture of 5 mL of DMF and 5 mL of deionized water.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in an oven preheated to 120 °C.

  • Maintain the reaction at 120 °C for 72 hours.

  • After 72 hours, allow the oven to cool down to room temperature slowly.

  • Colorless, crystalline precipitates of Tb-ACPC-MOF should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Collect the crystals by vacuum filtration and dry them in a vacuum oven at 60 °C for 12 hours.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized Tb-ACPC-MOF.

Parameter Expected Value/Observation
Appearance Colorless crystals
Yield ~75% (based on the ligand)
PXRD A unique diffraction pattern confirming the formation of a new crystalline phase.
TGA Stable up to approximately 350 °C, followed by decomposition of the organic linker.
Luminescence Excitation Maximum: ~310 nmEmission Peaks: Characteristic sharp peaks of Tb³⁺ at ~490, 545, 585, and 620 nm.

dot

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_product Product Isolation & Characterization Ligand 5-Amino-2-chloropyridine- 4-carboxylic acid Mixing Dissolution & Sonication Ligand->Mixing Metal_Salt Terbium(III) Nitrate Hexahydrate Metal_Salt->Mixing Solvent DMF/Water Mixture Solvent->Mixing Reaction Hydrothermal Reaction (120 °C, 72h) Mixing->Reaction Washing Washing with DMF & Ethanol Reaction->Washing Drying Drying in Vacuum Oven Washing->Drying Product Tb-ACPC-MOF Crystals Drying->Product Characterization PXRD, TGA, Luminescence Product->Characterization

Caption: Hydrothermal synthesis workflow for the preparation of a terbium-based MOF.

Logical Relationship: Ligand to Luminescence

The luminescent properties of the Tb-ACPC-MOF arise from an energy transfer process known as the "antenna effect." The organic ligand (ACPC) absorbs ultraviolet light and transfers the energy to the central terbium(III) ion, which then emits light at its characteristic wavelengths.

dot

Antenna_Effect cluster_ligand Organic Ligand (ACPC) cluster_metal Terbium(III) Ion Ground_State_L Ground State (S₀) Excited_State_L Excited Singlet State (S₁) & Triplet State (T₁) Ground_State_M Ground State (⁷F₆) Excited_State_L->Ground_State_M Energy Transfer Excited_State_M Excited State (⁵D₄) Emitted_Photon Visible Photon (λ ≈ 545 nm) Excited_State_M->Ground_State_M Emission UV_Photon UV Photon (λ ≈ 310 nm) UV_Photon->Ground_State_L Absorption

Caption: The antenna effect mechanism for luminescence in the Tb-ACPC-MOF.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be collected to characterize the Tb-ACPC-MOF.

Table 1: Crystallographic Data (Hypothetical)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345
b (Å) 15.678
c (Å) 10.987
β (°) 98.76
Volume (ų) 2105.4
Z 4

Table 2: Luminescence Data (Hypothetical)

Parameter Value
Excitation Wavelength (nm) 310
Emission Wavelengths (nm) 490, 545, 585, 620
Quantum Yield (%) 35
Lifetime (μs) 850

Conclusion

This compound represents a promising, yet underexplored, building block for the rational design and synthesis of novel functional materials. The provided hypothetical application notes and protocols serve as a foundational guide for researchers to explore the potential of this ligand in creating advanced materials with tailored properties for a range of applications in material science and beyond. The inherent functionalities of this molecule offer exciting possibilities for the development of new luminescent sensors, catalysts, and drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • Boc Deprotection Route: This method involves the acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group from a suitable precursor, such as 5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.[1]

  • Lithiation and Carboxylation Route: This approach typically involves the directed ortho-metalation of a substituted 2-chloropyridine derivative followed by quenching with carbon dioxide to introduce the carboxylic acid group.

Q2: What are the most common impurities I should be aware of?

A2: The impurity profile largely depends on the synthetic route chosen. See the table below for a summary of potential impurities.

Q3: What analytical techniques are recommended for monitoring the reaction and purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is suitable for monitoring reaction progress and determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and identification of impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying unknown impurities by their mass-to-charge ratio.

Troubleshooting Guides

Boc Deprotection Route: Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like HCl.
Short reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Steric hindrance around the Boc group.Consider using harsher deprotection conditions or an alternative protecting group strategy in your synthesis design.
Formation of Side-Products Alkylation of the product by the tert-butyl cation intermediate.[2][3]Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[2]
Trifluoroacetylation of the amino group.This can occur with excess TFA. Ensure the work-up procedure effectively removes all TFA. Co-evaporation with a non-reactive solvent can help.
Low Yield Degradation of the starting material or product under harsh acidic conditions.Use milder deprotection conditions if possible. Screen different acids and reaction temperatures.
Product loss during work-up and purification.Optimize the extraction and precipitation pH to maximize the recovery of the amphoteric product.
Lithiation and Carboxylation Route: Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of Carboxylated Product Addition of the organolithium reagent to the pyridine ring.Use a hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[4]
Incorrect regioselectivity of lithiation.The directing group and the position of other substituents on the pyridine ring heavily influence the site of metalation. Careful selection of starting materials is crucial. The use of specific mixed-base systems can sometimes alter regioselectivity.
Dimerization or oligomerization of the lithiated intermediate.Maintain a very low reaction temperature and add the electrophile (CO2) slowly to the reaction mixture.
Formation of Multiple Products Competing lithiation at different positions.Optimize the reaction conditions (base, solvent, temperature) to favor the desired regioisomer.
Incomplete carboxylation.Ensure an excess of high-purity carbon dioxide is introduced to the reaction.

Summary of Potential Impurities

Impurity Name Structure Potential Source Notes
5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acidPrecursorIncomplete deprotection in the Boc route.Monitor reaction completion by HPLC or TLC.
5-Amino-2-chloropyridineStarting Material/Side-ProductCan be a starting material for the lithiation route or a decarboxylation byproduct.Identified as a potential genotoxic impurity in some contexts.
tert-butyl-5-amino-2-chloropyridine-4-carboxylateSide-ProductEsterification during Boc deprotection if t-butanol is present.-
Isomeric Amino-chloropyridine-carboxylic acidsStructural IsomersImpurities in starting materials or side-reactions during synthesis.Isomers can be difficult to separate. Analytical method development is key for their detection.
Dimerized/Oligomeric SpeciesByproductsSide-reaction during lithiation.More prevalent with less hindered bases and at higher temperatures.

Experimental Protocols

Synthesis of this compound via Boc Deprotection[1]

Materials:

  • 5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dilute aqueous ammonia solution

  • Dilute hydrochloric acid

Procedure:

  • Suspend 5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (e.g., 1.91 g, 7 mmol) in dichloromethane (200 mL).

  • With stirring, slowly add trifluoroacetic acid dropwise until the solution becomes homogeneous (approximately 12 mL).

  • Stir the reaction mixture overnight at room temperature.

  • Extract the reaction mixture with a dilute aqueous ammonia solution.

  • Separate the aqueous phase and acidify it with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield this compound.

Visualizations

Synthesis_and_Impurity_Pathway Synthesis of this compound and Potential Impurity Formation cluster_boc Boc Deprotection Route cluster_lithiation Lithiation/Carboxylation Route Boc_Protected 5-[(tert-butoxycarbonyl)amino]- 2-chloropyridine-4-carboxylic acid TFA TFA, DCM Boc_Protected->TFA 1. Deprotection Product This compound TFA->Product tBu_cation tert-butyl cation TFA->tBu_cation tBu_impurity tert-butylated byproduct Product->tBu_impurity tBu_cation->tBu_impurity Side Reaction Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapping Trapped_tBu Trapped tert-butyl cation Scavenger->Trapped_tBu Start_Pyridine Substituted 2-Chloropyridine Base Hindered Base (e.g., LDA) -78°C Start_Pyridine->Base 2. Lithiation Lithiated_Intermediate Lithiated Pyridine Base->Lithiated_Intermediate Addition_Product Ring Addition Product Base->Addition_Product Side Reaction CO2 1. CO2 2. H+ workup Lithiated_Intermediate->CO2 Dimer Dimer/Oligomer Lithiated_Intermediate->Dimer Side Reaction Product2 This compound CO2->Product2

Caption: Synthetic routes and potential side reactions.

Troubleshooting_Logic General Troubleshooting Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Issue Analyze->Identify Incomplete Incomplete Reaction Identify->Incomplete Yes Side_Products Side Products Formed Identify->Side_Products Yes Degradation Product Degradation Identify->Degradation Yes Purify Re-evaluate Purification Strategy Identify->Purify No Optimize_Time_Temp Increase Reaction Time/Temp Incomplete->Optimize_Time_Temp Optimize_Reagents Adjust Reagent Stoichiometry/ Add Scavengers Side_Products->Optimize_Reagents Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Optimize_Time_Temp->Analyze Optimize_Reagents->Analyze Milder_Conditions->Analyze End Problem Resolved Purify->End

References

optimizing reaction conditions for amination of 2-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amination of 2-Chloropyridine Derivatives

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the amination of 2-chloropyridine derivatives, a common challenge in synthetic chemistry. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of a 2-chloropyridine derivative is showing low to no conversion. What are the most common causes and what should I check first?

Low conversion is a frequent issue, primarily because the C-Cl bond of an aryl chloride is less reactive than C-Br or C-I bonds. The oxidative addition of this bond to the Palladium(0) complex is often the rate-limiting step.[1][2]

Initial Troubleshooting Steps:

  • Catalyst System Integrity :

    • Palladium Source : Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a more stable and efficient pre-catalyst, such as a G3 or G4 palladacycle.[1]

    • Ligand Choice : Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Use sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos).[1][3][4]

    • Catalyst Loading : For challenging substrates, increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]

  • Reaction Conditions :

    • Temperature : These reactions often require elevated temperatures, typically 80-110 °C, to facilitate the difficult oxidative addition step.[1][3]

    • Inert Atmosphere : The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity : Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]

  • Base Selection :

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][5]

    • If your substrate is sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][3]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination.[2]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice : Select ligands that promote faster reductive elimination. Highly electron-rich and sterically hindered ligands can accelerate the final product-forming step.

  • Base Purity : Use high-purity, anhydrous base. Traces of moisture or hydroxides in lower-quality NaOtBu can worsen the problem.[1]

  • Amine Stoichiometry : Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help favor the desired coupling pathway over reduction.[1]

  • Strictly Anhydrous Conditions : Ensure all reagents and the solvent are scrupulously dried before use.[1]

Q3: How do I achieve regioselective amination on a dichloropyridine, such as 2,4-dichloropyridine?

Achieving regioselectivity can be challenging. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards both nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[1][6]

Factors Influencing Regioselectivity:

  • Electronic Effects : The pyridine nitrogen withdraws electron density, making the C2 and C4 positions electron-deficient and more reactive. The effect is typically strongest at C2.[1]

  • Catalyst Control : The choice of ligand can significantly influence selectivity. For instance, a Xantphos-based catalyst has been shown to favor C2 amination with a selectivity of 20:1 to 50:1.[6]

  • Reaction Temperature : Lowering the reaction temperature can sometimes enhance selectivity, favoring the more electronically activated position.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr amination of an electron-deficient 2-chloropyridine is not working. What should I do?

For an SNAr reaction to proceed, the pyridine ring must be sufficiently "activated" by electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate.[7][8]

Troubleshooting Steps:

  • Substrate Activation : If your 2-chloropyridine lacks strong electron-withdrawing groups, the SNAr pathway may be unfavorable. In such cases, a palladium-catalyzed method like the Buchwald-Hartwig amination is a better alternative.[8]

  • Solvent Choice : Use polar aprotic solvents like DMF, DMSO, or NMP, which are effective at solvating the charged intermediate and accelerating the reaction.[7]

  • Temperature : Heating is often necessary. Depending on the substrate's reactivity, temperatures from 80 °C to reflux may be required.[7] Flow reactors operating at very high temperatures (200-300 °C) have also been used for unactivated substrates.[9]

  • Base : A base is needed to neutralize the HCl generated. Non-nucleophilic bases like K₂CO₃ or DIPEA are common choices.

Data & Condition Screening

Optimizing a reaction often requires screening several parameters. The following tables provide a starting point based on literature examples for the amination of 2-chloropyridine derivatives.

Table 1: Buchwald-Hartwig Amination - Condition Screening Guide

Parameter Condition 1 (Standard) Condition 2 (For less reactive substrates) Condition 3 (Base-sensitive substrates)
Pd-Source Pd₂(dba)₃ (1-2 mol%) G4-XPhos Precatalyst (2-5 mol%) Pd(OAc)₂ (2-4 mol%)
Ligand XPhos (1.1-1.2x Pd) BrettPhos (1.1-1.2x Pd) RuPhos (1.1-1.2x Pd)
Base NaOtBu (1.5 equiv) LHMDS (1.5 equiv) K₃PO₄ or Cs₂CO₃ (2.0 equiv)
Solvent Toluene 1,4-Dioxane THF

| Temperature | 100 °C | 110 °C | 80-90 °C |

Table 2: Comparison of Amination Methods for 2-Chloropyridines

Method Typical Substrate Key Strengths Key Limitations
Buchwald-Hartwig Electron-rich, neutral, and electron-poor 2-chloropyridines Wide substrate scope, high functional group tolerance.[2] Requires expensive catalysts/ligands, strict inert conditions.[1]
SNAr 2-chloropyridines with strong electron-withdrawing groups Transition-metal-free, cheaper reagents.[8] Limited to activated substrates, often requires high temperatures.[7]

| Ullmann Condensation | General halo-pyridines | Copper-catalyzed, alternative to Pd. | Often requires very high temperatures, stoichiometric copper. |

Visual Guides

Workflow & Decision Making

The following diagrams illustrate a typical experimental workflow and a troubleshooting guide for amination reactions.

G Diagram 1: General Experimental Workflow for Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Ar-Cl, Amine, Base) setup Assemble Reaction Under Inert Gas reagents->setup catalyst Prepare Catalyst System (Pd-source + Ligand) catalyst->setup solvent Prepare Dry, Degassed Solvent solvent->setup heat Heat to Target Temperature setup->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for amination reactions.

G Diagram 2: Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield / No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst Use a Pre-catalyst (e.g., G4-XPhos). Increase loading to 5 mol%. check_catalyst->sol_catalyst No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes sol_temp Increase temperature (e.g., to 110 °C). check_conditions->sol_temp No sol_base Use fresh, high-purity NaOtBu. check_reagents->sol_base No sol_ligand Switch to a more electron-rich, bulky ligand (e.g., BrettPhos). sol_catalyst->sol_ligand sol_inert Ensure system is strictly inert (re-degas solvent). sol_temp->sol_inert sol_solvent Use freshly dried, degassed solvent. sol_base->sol_solvent

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine

This is a representative protocol and may require optimization for specific substrates.

  • Reagent Preparation : To an oven-dried Schlenk tube, add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition : In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Reaction Setup : Seal the Schlenk tube, remove it from the glovebox, and evacuate and backfill with argon (repeat 3 times). Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heating and Monitoring : Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Purification : Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for SNAr Amination of an Activated 2-Chloropyridine

This protocol is suitable for 2-chloropyridines bearing electron-withdrawing groups (e.g., -NO₂, -CN).

  • Reaction Setup : In a round-bottom flask, dissolve the activated 2-chloropyridine (1.0 mmol, 1.0 equiv) in DMF (5 mL).[7]

  • Reagent Addition : Add the amine (1.5 mmol, 1.5 equiv) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[7]

  • Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup : After completion, cool the reaction to room temperature and pour it into water (25 mL).

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7] Filter, concentrate, and purify the crude material by flash column chromatography.

References

Technical Support Center: Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the two primary routes: Boc deprotection and a nitration/reduction pathway.

Route 1: Boc Deprotection of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid

Issue 1: Incomplete Deprotection

Symptom: Presence of starting material detected by TLC, LC-MS, or NMR analysis of the crude product.

Potential CauseRecommended Solution
Insufficient Acid Strength/Concentration Increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 20% to 50% in dichloromethane - DCM).
Short Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until completion.
Steric Hindrance If the molecule is sterically hindered, consider gentle heating (e.g., 30-40 °C) or using a stronger acidic system like 4M HCl in dioxane.
Poor Reagent Quality Use fresh, anhydrous TFA and DCM. Water contamination can reduce the effectiveness of the acid.

Issue 2: Formation of Side Products

Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS/NMR.

Potential Side ReactionMitigation Strategy
Alkylation of the Pyridine Ring The tert-butyl cation generated during deprotection can alkylate the electron-rich pyridine ring. Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[1]
Decarboxylation Prolonged exposure to strong acid and heat can lead to the loss of the carboxylic acid group, forming 5-amino-2-chloropyridine. Minimize reaction time and avoid excessive heating.
Route 2: Reduction of 2-chloro-5-nitropyridine-4-carboxylic acid

Issue 1: Incomplete Reduction

Symptom: Presence of the starting nitro compound in the crude product analysis.

Potential CauseRecommended Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., Fe powder, SnCl₂).
Inactive Reducing Agent Activate the reducing agent if necessary (e.g., wash iron powder with dilute HCl). Ensure the quality and proper storage of the reducing agent.
Reaction Conditions Optimize the reaction temperature and pH. For reductions with metal powders, maintaining an acidic pH is often crucial.

Issue 2: Formation of Over-reduced or Side Products

Symptom: Presence of impurities other than the starting material in the final product.

Potential Side ReactionMitigation Strategy
Formation of Hydroxylamine Intermediate Incomplete reduction can sometimes lead to the formation of the corresponding hydroxylamine. Ensure sufficient reducing agent and reaction time.
Dechlorination Aggressive reduction conditions (e.g., high-pressure hydrogenation with certain catalysts) can lead to the removal of the chlorine atom. Choose a milder reducing agent or optimize the reaction conditions.
Formation of Di-chloro Byproducts During the synthesis of the precursor, over-chlorination can occur, leading to di-chlorinated impurities that are carried through the synthesis.[2] Purify the chlorinated precursor before the reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the Boc deprotection of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid?

A1: The most frequently encountered side reaction is incomplete deprotection, where a portion of the starting material remains unreacted. This is often due to insufficient acid strength, short reaction times, or the presence of moisture.[1] Another significant side reaction is the alkylation of the product by the tert-butyl cation generated during the reaction.[1]

Q2: How can I monitor the progress of the Boc deprotection reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product, being more polar than the Boc-protected starting material, will have a lower Rf value. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.

Q3: I observe a byproduct with a mass corresponding to the decarboxylated product. How can I avoid this?

A3: Decarboxylation of pyridine-4-carboxylic acids can be induced by heat and strong acidic conditions. To minimize this side reaction, it is advisable to conduct the deprotection at room temperature or below and to keep the reaction time to the minimum necessary for complete deprotection.

Q4: In the nitration/reduction route, what are common impurities in the final product?

A4: Common impurities can include unreacted nitro-precursor, over-reduced byproducts where the chlorine atom is also removed, and potentially di-chlorinated species that may have formed during the synthesis of the precursor. Careful control of reaction conditions and purification of intermediates is crucial.

Q5: What is a suitable method for purifying the final product, this compound?

A5: The product can often be purified by precipitation. After the reaction, the mixture can be neutralized or its pH adjusted to the isoelectric point of the amino acid, causing the product to precipitate out of the solution. The precipitate can then be collected by filtration and washed with an appropriate solvent. Recrystallization from a suitable solvent system can also be employed for further purification. An HPLC-UV method has been developed for the sensitive detection of the potential genotoxic impurity 5-amino-2-chloropyridine in active pharmaceutical ingredients, which can be adapted for purity analysis.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc Deprotection
  • Reaction Setup: In a round-bottom flask, suspend 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent and adjust the pH with a base (e.g., aqueous ammonia) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Reduction of a Nitro Precursor (General Procedure)
  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the reducing agent (e.g., iron powder, 5-10 eq).

  • Reduction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture and filter off the solid catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or by acid-base extraction to isolate the amphoteric product.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions Boc-Protected Precursor Boc-Protected Precursor Target Product Target Product Boc-Protected Precursor->Target Product TFA, DCM Incomplete Deprotection Incomplete Deprotection Boc-Protected Precursor->Incomplete Deprotection Insufficient TFA/Time Alkylation Byproduct Alkylation Byproduct Target Product->Alkylation Byproduct + t-Bu+ Decarboxylation Byproduct Decarboxylation Byproduct Target Product->Decarboxylation Byproduct Heat, Acid Troubleshooting_Workflow start Start issue Issue Identified? start->issue incomplete Incomplete Reaction issue->incomplete Yes side_product Side Product Formation issue->side_product Yes end End issue->end No solution1 Increase Acid Conc. / Time incomplete->solution1 solution3 Optimize Temp. / Conditions incomplete->solution3 solution2 Add Scavenger side_product->solution2 side_product->solution3 solution1->end solution2->end solution3->end

References

Technical Support Center: Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Amino-2-chloropyridine-4-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the deprotection of a Boc-protected precursor.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Boc Deprotection: The reaction time may be too short, or the concentration of trifluoroacetic acid (TFA) may be insufficient.- Increase the reaction time and monitor the reaction progress using TLC or LC-MS. - Consider increasing the concentration of TFA in the reaction mixture. A 55% TFA solution in dichloromethane (DCM) has been reported to yield higher purity products compared to 100% TFA.[1]
Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction, or it may not fully precipitate.- Ensure the pH is adjusted correctly to the isoelectric point of the amino acid to maximize precipitation. - Cool the solution during precipitation to further decrease solubility. - If significant product remains in the aqueous layer, consider back-extraction with a suitable organic solvent.
Side Reactions: The reactive tert-butyl cation generated during deprotection can lead to side products.- Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Presence of Impurities in the Final Product Incomplete Deprotection: The starting material (Boc-protected precursor) remains in the final product.- Optimize the deprotection conditions as described above (longer reaction time, higher TFA concentration). - Purify the final product using recrystallization or column chromatography.
t-Butylation of the Product: The electron-rich pyridine ring or the amino group can be alkylated by the tert-butyl cation.- Use scavengers to minimize this side reaction. - Optimize the reaction temperature; lower temperatures may reduce the rate of side reactions.
Trifluoroacetylation of the Amino Group: The deprotected amino group can react with TFA, especially if the workup is not performed promptly or efficiently.- After deprotection, remove TFA thoroughly by evaporation, possibly with co-evaporation with a non-polar solvent like toluene. - Neutralize the TFA salt with a mild base during the aqueous workup.
Difficulty in Product Precipitation/Crystallization Incorrect pH: The pH of the solution is not at the isoelectric point of the product, leading to higher solubility.- Carefully adjust the pH of the aqueous solution with dilute acid until maximum precipitation is observed. - Determine the optimal pH for precipitation experimentally in a small-scale test.
Supersaturation: The product remains dissolved in the solvent even at its isoelectric point.- Cool the solution in an ice bath to induce precipitation. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product if available.
Oily Product Formation: The product separates as an oil instead of a solid.- Try a different solvent system for precipitation. - Dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it again by adding a non-solvent slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves the deprotection of a Boc-protected precursor, specifically 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid, using trifluoroacetic acid (TFA).[2]

Q2: What are the critical parameters to control for a high-yield synthesis?

The critical parameters include the concentration of TFA, reaction time, and temperature during the deprotection step. Additionally, careful pH control during the product precipitation is crucial for maximizing the isolated yield.

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (Boc-protected precursor) and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more accurate monitoring.

Q4: What are the potential side reactions, and how can they be minimized?

The primary side reaction is the t-butylation of the product by the tert-butyl cation generated during the deprotection. This can be minimized by using scavengers like anisole or thioanisole in the reaction mixture. Trifluoroacetylation of the deprotected amine can also occur and is mitigated by thorough removal of TFA and proper workup.

Q5: What is the best way to purify the final product?

Precipitation by adjusting the pH of the aqueous solution is the primary purification method.[2] If further purification is required, recrystallization from a suitable solvent system or column chromatography can be employed. For aminopyridine derivatives, cation-exchange chromatography has also been shown to be an effective purification technique.[3]

Data Presentation

Table 1: Effect of TFA Concentration on Boc Deprotection Efficiency

TFA Concentration in DCMReaction TimeObserved OutcomeReference
50%5 minIncomplete deprotection, 78% target product with deletion sequences.[2]
50%Longer than 5 min"Clean end product" with full deprotection.[2]
55%30 minOn average, 9% higher purity than with 100% TFA.[1]
100%5 minLower purity, with major impurity being omission analogs due to insufficient resin swelling in solid-phase synthesis.[1]

Table 2: Physical Properties and Solubility

PropertyValue
Molecular FormulaC₆H₅ClN₂O₂
Molecular Weight172.57 g/mol
AppearanceLight yellow crystalline powder
Melting Point38-43 °C
Solubility
WaterSlightly soluble
DichloromethaneSoluble (as Boc-protected precursor)
Dilute aqueous ammoniaSoluble (as ammonium salt)
Dilute hydrochloric acidSoluble (as hydrochloride salt)

Experimental Protocols

Synthesis of this compound from its Boc-protected precursor

This protocol is based on a reported procedure with a yield of 87%.[2]

Materials:

  • 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dilute aqueous ammonia solution

  • Dilute hydrochloric acid

Procedure:

  • Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid in dichloromethane.

  • Slowly add trifluoroacetic acid dropwise with stirring at room temperature until the solution becomes homogeneous.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in a dilute aqueous ammonia solution.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Slowly acidify the aqueous phase with dilute hydrochloric acid with stirring until precipitation of the product is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_workup Workup and Purification start Start with Boc-protected precursor add_dcm Suspend in Dichloromethane (DCM) start->add_dcm add_tfa Add Trifluoroacetic Acid (TFA) add_dcm->add_tfa react Stir overnight at room temperature add_tfa->react concentrate Concentrate to remove solvents react->concentrate dissolve Dissolve in dilute NH4OH (aq) concentrate->dissolve wash Wash with organic solvent dissolve->wash precipitate Acidify with dilute HCl (aq) to precipitate wash->precipitate filtrate Filter, wash, and dry precipitate->filtrate end_product Final Product: this compound filtrate->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_deprotection Incomplete Deprotection? low_yield->incomplete_deprotection Yes side_reactions Side Reactions? low_yield->side_reactions Yes purification_issue Purification Issues? low_yield->purification_issue Yes increase_time_tfa Increase reaction time or TFA concentration incomplete_deprotection->increase_time_tfa add_scavenger Add scavenger (e.g., anisole) side_reactions->add_scavenger optimize_ph Optimize pH for precipitation purification_issue->optimize_ph recrystallize Recrystallize or use chromatography purification_issue->recrystallize

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-2-chloropyridine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to resolve them.

Issue 1: Oiling Out During Crystallization

Q: My compound precipitates as an oil instead of a solid during recrystallization. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be a common issue with compounds that have both polar and non-polar functionalities.

Troubleshooting Steps:

  • Re-dissolve the oil: Add more of the primary solvent to the mixture and heat until the oil fully dissolves.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling often promotes oil formation.

  • Use a co-solvent system: If using a single solvent, try adding a miscible co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot, dissolved solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

  • Charcoal treatment: The presence of impurities can sometimes lower the melting point of the mixture, leading to oiling out. Consider treating the hot solution with activated charcoal to remove colored and some soluble impurities before filtration and crystallization.[1]

Issue 2: Poor or No Crystal Formation

Q: My solution is supersaturated, but no crystals are forming. How can I induce crystallization?

A: Spontaneous nucleation can sometimes be slow. Several techniques can be employed to induce crystal formation.

Troubleshooting Steps:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Add a seed crystal: If available, add a tiny crystal of pure this compound to the supersaturated solution. This will act as a template for crystal growth.[1]

  • Reduce the solvent volume: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent and then allow the solution to cool again.[1]

  • Cool to a lower temperature: If cooling to 0°C in an ice bath is unsuccessful, try using a colder bath (e.g., dry ice/acetone) for a short period. Be cautious, as very rapid cooling can sometimes lead to the precipitation of impurities.

Issue 3: Product is Colored (Yellow or Brown Tint)

Q: The final crystalline product has a persistent yellow or brown color. How can I decolorize it?

A: Colored impurities are common in aromatic compounds due to side reactions or degradation.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution and swirl. Heat the mixture gently for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure, colorless product. A patent for the purification of a similar aminopyridine compound suggests dissolving the crude product in ethanol, treating with a decolorizing agent, and then precipitating the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential impurities can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Isomeric impurities: Other isomers of aminochloropyridine carboxylic acids that may form as byproducts.

  • Hydrolysis products: Hydrolysis of the chloro group to a hydroxyl group under certain pH conditions.

  • Decarboxylation product: Loss of the carboxylic acid group under harsh thermal or acidic/basic conditions.

  • Genotoxic impurities: Related compounds like 5-amino-2-chloropyridine could be present and are often monitored as potential genotoxic impurities in pharmaceutical applications.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: The choice of solvent depends on the impurities present. Based on the amphoteric nature of the molecule (containing both an acidic carboxylic acid and a basic amino group), a pH-dependent solubility is expected.

  • Aqueous acid/base: The compound can be dissolved in a dilute aqueous base (like ammonium hydroxide) and then precipitated by acidifying with an acid (like hydrochloric acid). This is a common purification technique for carboxylic acids.[2]

  • Polar protic solvents: Alcohols like ethanol or methanol can be effective, potentially in a co-solvent system with water or an anti-solvent like a hydrocarbon.

  • Polar aprotic solvents: Solvents like acetonitrile might be suitable, especially for chromatographic purification.

Solubility Profile (Qualitative)

Solvent TypeExamplesSolubility Behavior
Aqueous AcidDilute HClSoluble (protonated amino group)
Aqueous BaseDilute NaOH, NH4OHSoluble (deprotonated carboxylic acid)
Polar ProticWater, Ethanol, MethanolSparingly to moderately soluble
Polar AproticAcetonitrile, Ethyl AcetateSlightly soluble to sparingly soluble
Non-polarHexane, TolueneInsoluble

Q3: How can I monitor the purity of my product?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of water (pH adjusted with an acid like phosphoric or formic acid) and methanol or acetonitrile is a common starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

HPLC Purity Analysis Parameters (Example)

ParameterValue
Column C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase 50:50 (v/v) Water (pH 3 with H3PO4) : Methanol
Flow Rate 0.7 mL/min
Detection UV at 254 nm
Column Temp. 40°C
Injection Vol. 10 µL

This is an exemplary method based on a similar compound and may require optimization.[3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is based on the principle of modifying the compound's solubility in aqueous solutions by adjusting the pH.

  • Dissolution: Dissolve the crude this compound in a dilute aqueous base, such as 1M ammonium hydroxide, with stirring. Use the minimum amount of base required to achieve complete dissolution.

  • Extraction (Optional): Transfer the aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add a dilute acid, such as 1M hydrochloric acid, dropwise with continuous stirring until the pH is acidic (e.g., pH 2-4). The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

This protocol is suitable for removing impurities with different solubility profiles.

  • Dissolution: In a flask, add the crude solid and a small amount of a suitable primary solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution to remove the charcoal.

  • Crystallization: To the hot, clear solution, add a miscible anti-solvent (e.g., hexane) dropwise until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizations

experimental_workflow_acid_base cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation crude Crude Product dissolved Dissolved Product (Aqueous Solution) crude->dissolved Stir base Dilute Aqueous Base (e.g., NH4OH) base->dissolved precipitate Precipitated Pure Product dissolved->precipitate Stir & Cool acid Dilute Acid (e.g., HCl) acid->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Water filtration->washing drying Vacuum Drying washing->drying pure_product Pure Product drying->pure_product logical_relationship_troubleshooting start Purification Issue Encountered oiling Oiling Out start->oiling no_xtal No Crystals Form start->no_xtal colored Colored Product start->colored sol1 Re-dissolve & Cool Slowly oiling->sol1 sol2 Use Co-solvent oiling->sol2 sol3 Scratch Flask / Add Seed Crystal no_xtal->sol3 sol4 Concentrate Solution no_xtal->sol4 sol5 Use Activated Charcoal colored->sol5 sol6 Re-crystallize sol5->sol6

References

Technical Support Center: Degradation of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloropyridine-4-carboxylic acid. The information provided is based on studies of structurally related compounds and general principles of chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential pathways can be inferred from related pyridine derivatives. Degradation is likely to occur through photodegradation, microbial degradation, and other abiotic processes. Key transformations may include dehalogenation (removal of the chlorine atom), decarboxylation (loss of the carboxylic acid group), and modification of the amino group, followed by pyridine ring cleavage.

Q2: How stable is this compound under typical environmental conditions?

A2: Pyridine carboxylic acid herbicides are known for their persistence in the environment, often remaining effective for months or even years.[1] For instance, related compounds like clopyralid are stable to hydrolysis and photolysis in water, with half-lives exceeding 30 days.[2] However, the specific stability of this compound will depend on factors such as pH, temperature, light exposure, and microbial activity.

Q3: What are the expected major degradation products?

A3: Based on the degradation of similar compounds, potential degradation products could include 5-amino-2-hydroxypyridine-4-carboxylic acid (formed by hydrolysis of the chloro group), 2-chloropyridine-4-carboxylic acid (if the amino group is removed), and various ring-opened aliphatic compounds.

Proposed Degradation Pathways

Disclaimer: The following degradation pathways are proposed based on the known behavior of structurally similar compounds and have not been experimentally verified for this compound.

Photodegradation Pathway

Photodegradation is initiated by the absorption of UV light, which can lead to the cleavage of the carbon-chlorine bond, a common reaction for chlorinated aromatic compounds. This can be followed by further oxidation and ring cleavage.

Photodegradation Pathway cluster_0 Initiation cluster_1 Primary Degradation cluster_2 Secondary Degradation A This compound B Excited State A->B UV Light (hν) C Dechlorination (Radical Intermediate) B->C Homolytic Cleavage D Hydroxylation (5-Amino-2-hydroxypyridine-4-carboxylic acid) C->D +•OH E Ring Opening D->E F Mineralization (CO2, H2O, NH4+, Cl-) E->F

Caption: Proposed Photodegradation Pathway.

Microbial Degradation Pathway

Microbial degradation of pyridine derivatives often involves initial enzymatic oxidation, such as hydroxylation, followed by ring cleavage. The presence of both amino and carboxylic acid groups can influence the specific enzymes and pathways involved.

Microbial Degradation Pathway cluster_0 Initial Attack cluster_1 Ring Cleavage A This compound B Hydroxylation A->B Monooxygenase/Dioxygenase C Dehalogenation A->C Dehalogenase D Hydroxylated/Dechlorinated Intermediate B->D C->D E Meta or Ortho Cleavage D->E F Aliphatic Intermediates E->F G Central Metabolism (e.g., TCA Cycle) F->G H Mineralization (CO2, H2O, NH4+, Cl-) G->H

Caption: Proposed Microbial Degradation Pathway.

Quantitative Data for Related Compounds

The following tables summarize quantitative data for pyridine carboxylic acid herbicides that are structurally related to this compound. This data can provide an estimate of the expected persistence and degradation rates under various conditions.

Table 1: Half-life of Clopyralid in Soil and Water

ConditionTemperature (°C)Half-life (days)Reference
Moist Soil258 - 250 (average 28)[2]
Moist Soil1064 (average)[2]
Moist Soil30-3519 (average)[2]
Water-logged/Anaerobic Soil-> 365[2]
Water (with or without sunlight)-> 30[2]

Table 2: Half-life of Picloram in Soil

Soil TypeHalf-life (days)Reference
Various167 - 513[2]

Troubleshooting Guides

HPLC Analysis Issues

Issue: Peak Tailing or Splitting

  • Possible Cause: Secondary interactions between the basic amino group and acidic silanols on the HPLC column stationary phase. The carboxylic acid group can also contribute to peak shape issues.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3) with an acid like formic acid or phosphoric acid will protonate the amino group and suppress the ionization of silanols, reducing secondary interactions.

    • Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA) (0.1-0.5%), into the mobile phase to block the active silanol sites.

    • Use a Modern, End-capped Column: Employ a high-purity silica column that is well end-capped to minimize the number of free silanol groups.

    • Check for Column Overload: Inject a diluted sample to see if the peak shape improves.

Issue: Poor Retention on Reversed-Phase Column

  • Possible Cause: The compound is highly polar due to the amino and carboxylic acid groups, leading to insufficient interaction with the nonpolar stationary phase.

  • Troubleshooting Steps:

    • Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a high percentage of aqueous buffer (e.g., 95-98%).

    • Employ an AQ-type or Polar-embedded Column: These columns are designed for better retention of polar compounds in highly aqueous mobile phases.

    • Consider HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics may provide better retention.

Microbial Degradation Experiment Issues

Issue: No Degradation Observed

  • Possible Cause:

    • The microbial culture lacks the necessary enzymes to degrade the compound.

    • The compound is toxic to the microorganisms at the tested concentration.

    • Sub-optimal culture conditions (pH, temperature, oxygen levels).

  • Troubleshooting Steps:

    • Acclimatize the Culture: Gradually expose the microbial consortium to increasing concentrations of the target compound over time.

    • Test a Range of Concentrations: Perform experiments with a dilution series of the compound to identify potential toxicity thresholds.

    • Optimize Culture Conditions: Ensure the pH, temperature, and aeration are optimal for the microbial species being used.

    • Provide a Co-substrate: Some microbes may only degrade the target compound in the presence of a more readily available carbon source (co-metabolism).

Issue: Inconsistent Degradation Rates

  • Possible Cause:

    • Inhomogeneous inoculum.

    • Variations in experimental conditions between replicates.

    • Adsorption of the compound to the experimental vessel.

  • Troubleshooting Steps:

    • Ensure a Homogenous Inoculum: Thoroughly mix the microbial culture before inoculating replicate flasks.

    • Standardize Experimental Setup: Maintain consistent temperature, shaking speed, and aeration across all replicates.

    • Run Abiotic Controls: Include sterile controls (without microorganisms) to quantify any loss of the compound due to adsorption or other abiotic processes.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol and Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, take an aliquot, neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24, 48, and 72 hours.

    • At each time point, take an aliquot, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep in the dark at room temperature for 24, 48, and 72 hours.

    • At each time point, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 7 days.

    • Also, place a solution of the compound (in a suitable solvent) in the oven.

    • Analyze the samples after the incubation period.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.

    • Include a control sample wrapped in aluminum foil to exclude light.

    • Analyze the samples at various time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of degradation products.

Protocol 2: Analytical Method for Degradation Monitoring by HPLC

This protocol provides a starting point for developing an HPLC method to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • HPLC system with UV detector (or PDA) and preferably a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or a polar-retained column.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (e.g., determined by UV scan) and also at lower wavelengths (e.g., 210 nm) to detect a wider range of potential degradation products.

3. Sample Preparation:

  • Dilute the samples from the degradation experiments with the initial mobile phase composition (95% A, 5% B) to a suitable concentration for HPLC analysis.

  • Filter the samples through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Monitor the peak area of the parent compound to calculate the percentage of degradation over time.

  • Identify new peaks in the chromatograms of the stressed samples, which represent potential degradation products.

  • If using LC-MS, analyze the mass spectra of the new peaks to determine their molecular weights and aid in their identification.

This technical support center is intended to be a living document and will be updated as more specific information on the degradation of this compound becomes available. Researchers are encouraged to perform their own validation experiments to confirm these proposed pathways and troubleshooting suggestions.

References

troubleshooting low solubility of 5-Amino-2-chloropyridine-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 5-Amino-2-chloropyridine-4-carboxylic acid in organic solvents.

Troubleshooting Guide: Low Solubility of this compound

Researchers encountering difficulty in dissolving this compound can follow this step-by-step guide to address the issue. The compound's amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, is a key factor in its solubility behavior.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Solubility Observed check_purity Step 1: Verify Compound Purity and Identity (e.g., via NMR, LC-MS) start->check_purity solvent_selection Step 2: Re-evaluate Solvent Choice (Consider polarity and functional groups) check_purity->solvent_selection ph_modification Step 3: pH Modification (Most critical step for this compound) solvent_selection->ph_modification is_acid_base_compatible Is pH adjustment compatible with the experiment? ph_modification->is_acid_base_compatible acidic_conditions Acidic Conditions: Add a small amount of organic acid (e.g., TFA, Acetic Acid) to protonate the amino group. is_acid_base_compatible->acidic_conditions Yes basic_conditions Basic Conditions: Add a small amount of organic base (e.g., TEA, DIPEA) to deprotonate the carboxylic acid. is_acid_base_compatible->basic_conditions Yes co_solvents Step 4: Use of Co-solvents (e.g., DMSO, DMF, NMP with a less polar solvent) is_acid_base_compatible->co_solvents No acidic_conditions->co_solvents basic_conditions->co_solvents heating_sonication Step 5: Apply Gentle Heating or Sonication co_solvents->heating_sonication success Success: Compound Dissolved heating_sonication->success Issue Resolved failure Consult further literature or consider derivatization heating_sonication->failure Still Insoluble

Caption: Troubleshooting workflow for low solubility.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low solubility in many common organic solvents?

A1: The low solubility of this compound stems from its zwitterionic nature in the solid state and at its isoelectric point in solution. A zwitterion is a molecule with both a positive and a negative electrical charge, which can lead to strong intermolecular interactions (ionic and hydrogen bonding) in the crystal lattice. These strong interactions require a significant amount of energy to overcome, which many organic solvents cannot provide, resulting in poor solubility. The solubility of amino acids is typically lowest at their isoelectric point.[1][2]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Highly polar aprotic solvents are generally the best starting point. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often effective because they can disrupt the strong intermolecular forces of the solute. Methanol can also be a suitable solvent due to its polarity and hydrogen bonding capabilities.[3] For less polar solvents, solubility is expected to be very low.

Q3: How can I improve the solubility of this compound in a specific organic solvent?

A3: The most effective strategy is to modify the pH of the solution. Since the compound has both a basic amino group and an acidic carboxylic acid group, its charge state is pH-dependent.[4][5]

  • Acidic Conditions: Adding a small amount of a strong acid (like trifluoroacetic acid) will protonate the amino group, forming a cationic species that is often more soluble.

  • Basic Conditions: Adding a small amount of a tertiary amine base (like triethylamine or pyridine) will deprotonate the carboxylic acid group, forming an anionic species that is also typically more soluble.[6]

Q4: Will heating the mixture improve solubility?

A4: Gentle heating can increase the solubility of most compounds. However, it is crucial to ensure that this compound is thermally stable at the intended temperature to avoid degradation. Prolonged heating at high temperatures is not recommended without prior stability data.

Q5: Can I use a co-solvent system to improve solubility?

A5: Yes, using a co-solvent can be an effective technique.[7] For example, if the compound needs to be soluble in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for a reaction, first dissolve it in a minimal amount of a high-polarity solvent like DMSO or DMF, and then add this stock solution to the bulk solvent.

Quantitative Solubility Data (Illustrative)

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Notes
Dichloromethane (DCM)25< 0.1Very low solubility in non-polar to moderately polar solvents.
Tetrahydrofuran (THF)25< 0.5Slight improvement over DCM but still poorly soluble.
Methanol25~ 2.0Polar protic solvent shows moderate solubility.
Dimethyl Sulfoxide (DMSO)25> 50High polarity and aprotic nature make it a good solvent.
THF + 1% Triethylamine (TEA)25~ 5.0Basic conditions deprotonate the carboxylic acid, increasing solubility.
THF + 1% Trifluoroacetic Acid (TFA)25~ 4.5Acidic conditions protonate the amino group, increasing solubility.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in an organic solvent.[8]

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, Methanol, DMSO)

  • Small, sealable glass vials

  • Magnetic stirrer and stir bars or a vortex mixer

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 1 mL).

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the suspension to settle for at least 1 hour at the constant temperature.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Improving Solubility via pH Adjustment

This protocol describes how to enhance the solubility of this compound in a moderately polar organic solvent like THF by modifying the pH.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Trifluoroacetic Acid (TFA)

  • Vials and stirring equipment

Procedure:

  • Basic Conditions:

    • To a suspension of this compound in THF (e.g., 5 mg/mL), add TEA dropwise while stirring.

    • Observe the dissolution of the solid. Continue adding TEA until a clear solution is obtained. Note the amount of TEA required.

  • Acidic Conditions:

    • To a separate suspension of the compound in THF, add TFA dropwise while stirring.

    • Observe the dissolution and note the amount of acid needed to achieve a clear solution.

Note: The addition of acid or base will form a salt of the compound, which may have different reactivity. This should be considered for subsequent experimental steps.

Logical Relationships in Solubility

The interplay between the compound's functional groups and the solvent properties dictates its solubility.

SolubilityRelationships compound This compound functional_groups Functional Groups compound->functional_groups amino_group Amino Group (Basic) functional_groups->amino_group carboxyl_group Carboxylic Acid (Acidic) functional_groups->carboxyl_group zwitterion Zwitterionic Form (Low Solubility at Isoelectric Point) amino_group->zwitterion carboxyl_group->zwitterion solubility Solubility Outcome zwitterion->solubility Interacts with solvent Solvent Properties polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capability solvent->h_bonding ph pH (Acidity/Basicity) solvent->ph polarity->solubility Influences h_bonding->solubility Influences ph->solubility Modifies

Caption: Factors influencing the compound's solubility.

References

preventing byproduct formation in 5-Amino-2-chloropyridine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in reactions involving 5-Amino-2-chloropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: The primary reactive sites in this compound are the amino group, the carboxylic acid, and the pyridine ring itself. Common side reactions can be categorized as:

  • Amide Coupling Related Byproducts: Formation of racemized products, or side reactions involving the coupling agents.

  • Dimerization: This can occur through oxidative coupling of the amino groups or hydrogen bonding between the carboxylic acid moieties.

  • Decarboxylation: Loss of CO2 from the carboxylic acid group, especially at elevated temperatures.

  • Over-chlorination: Although less common when using this compound as a starting material, further chlorination of the pyridine ring can occur under harsh conditions.[1]

Q2: How can I minimize the formation of di-acylated or other multiple acylation byproducts during amide coupling reactions?

A2: To prevent multiple acylations, it is crucial to control the stoichiometry of your reactants. Using a slight excess (1.05-1.2 equivalents) of the amine component relative to this compound can help ensure complete consumption of the acid. Additionally, slow, dropwise addition of the activated carboxylic acid to the amine solution can help maintain a low concentration of the activated species and minimize side reactions.

Q3: Is the amino group on the pyridine ring susceptible to oxidation?

A3: Yes, the amino group on the pyridine ring can be susceptible to oxidation, potentially leading to the formation of colored impurities or dimeric byproducts, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.

Troubleshooting Guides

Issue 1: Formation of Dimeric Byproducts

During reactions, you may observe the formation of higher molecular weight impurities, which could be dimers of this compound.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Oxidative Dimerization Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[2][3]1. Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. 2. Add all solid reagents to the reaction flask. 3. Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. 4. Add degassed solvents via cannula or syringe. 5. Maintain a positive pressure of the inert gas throughout the reaction.
Hydrogen-Bonded Dimerization Use polar, aprotic solvents that can disrupt hydrogen bonding, such as DMF, DMSO, or NMP.[4][5]1. Dissolve this compound in the chosen polar, aprotic solvent. 2. For amide couplings, activate the carboxylic acid in this solution before adding the amine component.

Logical Workflow for Preventing Dimerization

G start Reaction Setup inert_atm Use Inert Atmosphere (N2 or Ar) start->inert_atm Minimize Oxidation polar_solvent Use Polar, Aprotic Solvent (e.g., DMF, DMSO) start->polar_solvent Disrupt H-Bonding reaction Run Reaction inert_atm->reaction polar_solvent->reaction workup Aqueous Workup reaction->workup product Desired Product workup->product Successful dimer Dimer Byproduct workup->dimer Unsuccessful

Caption: Workflow to minimize dimerization byproducts.

Issue 2: Decarboxylation of the Carboxylic Acid

You observe gas evolution (CO2) and the formation of 5-amino-2-chloropyridine as a byproduct, especially at higher reaction temperatures.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Elevated Temperatures Maintain lower reaction temperatures. For amide couplings, consider using coupling agents that are effective at room temperature or below.[6]1. Set up the reaction in a cooling bath (ice-water or ice-salt). 2. Add all reagents at the lower temperature. 3. Allow the reaction to slowly warm to room temperature and stir until completion.
Presence of Catalytic Metals If using metal catalysts (e.g., for cross-coupling), screen for catalysts that operate at lower temperatures. Copper-based catalysts, for instance, can sometimes promote decarboxylation at lower temperatures than palladium catalysts.[6]1. Perform small-scale screening of different metal catalysts and ligands. 2. Monitor the reaction progress by HPLC or TLC to identify conditions that favor the desired product over the decarboxylated byproduct.

Signaling Pathway of Thermal Decarboxylation

G reactant 5-Amino-2-chloropyridine- 4-carboxylic acid heat Heat (Elevated Temperature) reactant->heat product 5-Amino-2-chloropyridine heat->product co2 CO2 heat->co2

Caption: Thermal decarboxylation of the starting material.

Issue 3: Byproducts from Amide Coupling Reactions

During amide bond formation, you observe significant amounts of unreacted starting material or byproducts derived from the coupling reagent.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Incomplete Activation of Carboxylic Acid Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the activated species is formed efficiently.[7][8]1. In a flask, dissolve this compound and the coupling reagent (e.g., HATU, HOBt) in an appropriate solvent. 2. Add a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature. 3. In a separate flask, prepare a solution of the amine. 4. Add the amine solution to the pre-activated acid mixture.
Side Reactions with Coupling Reagent Choose a coupling reagent that minimizes side reactions. For example, carbodiimides like EDC can sometimes lead to N-acylurea byproducts. Using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents can be beneficial.[8]1. If using EDC, consider adding HOBt or HOAt to suppress N-acylurea formation and reduce racemization. 2. Alternatively, switch to a phosphonium or uronium-based coupling reagent.
Racemization Use coupling reagents and additives known to suppress racemization, such as HOBt or HOAt. Running the reaction at lower temperatures can also help.1. Add 1.1 equivalents of HOBt or HOAt along with your coupling reagent. 2. Perform the reaction at 0°C.

Experimental Workflow for Amide Coupling

G cluster_preactivation Pre-activation Step cluster_coupling Coupling Step dissolve_acid Dissolve Acid, Coupling Reagent, and Base in Solvent stir Stir for 15-30 min at RT dissolve_acid->stir add_amine Add Amine Solution stir->add_amine react React to Completion add_amine->react end Desired Amide react->end start Start start->dissolve_acid

Caption: Recommended workflow for amide coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of this compound?

A common and scalable synthetic route involves a two-step process:

  • Boc Protection: 5-Amino-2-chloropyridine is protected with a tert-butyloxycarbonyl (Boc) group to yield 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine.

  • Carboxylation and Deprotection: The protected intermediate undergoes carboxylation at the 4-position, followed by the removal of the Boc protecting group to yield the final product. A key method for this transformation is the deprotection of a precursor like 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid using an acid such as trifluoroacetic acid (TFA).[1]

Q2: What are the critical parameters to control during the Boc deprotection step at a larger scale?

When scaling up the Boc deprotection with trifluoroacetic acid (TFA), several parameters are critical for success:

  • Temperature Control: The reaction is typically exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of impurities.

  • Rate of TFA Addition: Slow, controlled addition of TFA is necessary to manage the exotherm.

  • Agitation: Efficient stirring is required to ensure uniform mixing and heat distribution throughout the reaction vessel.

  • Off-gassing: The reaction generates isobutylene and carbon dioxide. The reactor system must be equipped with an adequate venting system to handle the gas evolution safely.[2]

  • Solvent Selection: Dichloromethane (DCM) is a common solvent, but for greener processes, alternatives should be considered.[3]

Q3: What are the potential impurities that can form during the synthesis?

Several impurities can arise during the synthesis of this compound. Understanding and controlling these is critical for achieving high purity of the final product.

  • Over-chlorination Products: During the synthesis of the starting material, 2-amino-5-chloropyridine, there is a risk of forming di- and tri-chlorinated pyridines.

  • Incomplete Deprotection: Residual Boc-protected starting material can remain if the deprotection reaction does not go to completion.

  • Side-products from tert-butyl cation: The tert-butyl cation generated during Boc deprotection is an electrophile and can react with nucleophilic sites on the starting material or product, leading to alkylated byproducts.[3]

  • Decarboxylation Products: Under harsh acidic or thermal conditions, the carboxylic acid group may be lost.

Q4: How can the purity of the final product be improved on a large scale?

Purification of this compound at scale is typically achieved through crystallization. Key aspects to consider for developing a robust crystallization process include:

  • Solvent Selection: Identifying a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is crucial.

  • Cooling Profile: A controlled cooling rate is important to obtain a uniform crystal size and minimize the inclusion of impurities.

  • Seeding: The use of seed crystals can help control the crystallization process and ensure consistency between batches.

  • Washing: Washing the isolated crystals with a suitable solvent helps to remove residual impurities.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the scale-up synthesis.

Problem 1: Low Yield in the Boc Deprotection Step
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely: Use in-process controls (e.g., HPLC, UPLC) to track the disappearance of the starting material. - Increase reaction time: Allow the reaction to proceed for a longer duration. - Increase TFA equivalents: While avoiding large excesses, ensure enough TFA is present to drive the reaction to completion.[3]
Product Degradation - Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Perform temperature scouting studies to find the optimal balance. - Minimize reaction time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to acidic conditions.
Product Loss During Work-up - Optimize extraction pH: The product is amphoteric. Carefully control the pH during aqueous work-up to ensure efficient extraction and precipitation.[1] - Select appropriate solvents: Ensure the solvents used for extraction and washing minimize product loss.
Problem 2: Poor Product Purity
Possible Cause Troubleshooting Steps
Presence of Starting Material - Ensure complete reaction: See "Incomplete Reaction" under "Low Yield". - Optimize purification: Develop a robust crystallization procedure to effectively remove the less polar starting material.
Formation of Colored Impurities - Use high-purity starting materials: Impurities in the starting materials can lead to colored byproducts. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. - Charcoal treatment: A charcoal treatment of the product solution before crystallization can help remove colored impurities.
Side-product Formation - Control temperature: As mentioned, temperature control is critical to minimize side reactions. - Slow reagent addition: Controlled addition of reagents can prevent localized high concentrations that may favor side-product formation.

Experimental Protocols

Protocol 1: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (Starting Material)

This protocol is a representative laboratory-scale procedure that would require optimization for scale-up.

  • To a solution of 5-amino-2-chloropyridine in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • The protected intermediate, 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine, can be isolated and purified.

  • This intermediate is then carboxylated at the 4-position. This can be achieved through various methods, such as directed ortho-metalation followed by quenching with carbon dioxide.

Protocol 2: Scale-up of Boc Deprotection of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid

This protocol outlines key considerations for scaling up the deprotection step.

  • Reactor Setup: Charge a suitable reactor, equipped with a temperature probe, overhead stirrer, and a pressure-equalizing dropping funnel, with 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid and dichloromethane (DCM).

  • Cooling: Cool the suspension to 0-5 °C with efficient stirring.

  • TFA Addition: Add trifluoroacetic acid (TFA) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as determined by in-process monitoring (e.g., HPLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Dissolve the residue in a suitable solvent and perform a pH adjustment with a base (e.g., aqueous ammonia) to precipitate the product.[1]

    • Carefully control the pH to maximize the yield of the precipitated product.

  • Isolation and Purification:

    • Isolate the solid product by filtration.

    • Wash the filter cake with water and then a suitable organic solvent to remove impurities.

    • Dry the product under vacuum.

    • If required, further purify the product by recrystallization from an appropriate solvent system.

Data Presentation

Table 1: Representative Reaction Parameters for Boc Deprotection

ParameterLaboratory Scale (reported)[1]Scale-up Considerations
Starting Material 1.91 g (7 mmol)Multi-kilogram scale
Solvent Dichloromethane (200 mL)Minimize solvent volume for process efficiency. Consider greener alternatives.
Reagent Trifluoroacetic acid (~12 mL)Stoichiometry needs to be carefully optimized. Controlled addition is critical.
Temperature Room temperatureStrict temperature control (e.g., 0-10 °C during addition) is essential.
Reaction Time OvernightOptimize for shorter cycle times based on in-process monitoring.
Yield 87%Yield may vary on scale-up and requires optimization of all parameters.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Carboxylation & Deprotection 5-Amino-2-chloropyridine 5-Amino-2-chloropyridine Boc_Anhydride (Boc)2O, Base Protected_Intermediate 5-[N-(tert-butoxycarbonyl)amino]- 2-chloropyridine Boc_Anhydride->Protected_Intermediate Protection Carboxylation_Step Carboxylation (e.g., ortho-metalation + CO2) Boc_Protected_Acid 5-[N-(tert-butoxycarbonyl)amino]- 2-chloropyridine-4-carboxylic acid Carboxylation_Step->Boc_Protected_Acid Carboxylation Deprotection_Step TFA, DCM Final_Product 5-Amino-2-chloropyridine- 4-carboxylic acid Deprotection_Step->Final_Product Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Purity or Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Product Degradation? Start->Degradation Workup_Loss Loss During Work-up? Start->Workup_Loss Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Increase_TFA Increase TFA Equivalents Incomplete_Reaction->Increase_TFA Yes Optimize_Temp Optimize Temperature Degradation->Optimize_Temp Yes Optimize_pH Optimize Work-up pH Workup_Loss->Optimize_pH Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Spectroscopic Identification of Impurities in the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectroscopic identification of impurities encountered during the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected spectroscopic data for pure this compound?

A1: The expected spectroscopic data for the target compound is summarized in the table below. These values are compiled from various sources and provide a baseline for comparison against your experimental results.

Spectroscopic Data for this compound
¹H NMR (DMSO-d₆)δ 9.01 (br s, 2H, -NH₂), 8.03 (s, 1H, Ar-H), 7.48 (s, 1H, Ar-H)
¹³C NMR Data not consistently available in searched literature.
IR Spectroscopy Characteristic peaks for N-H stretching (amino group), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching are expected.
Mass Spectrometry Molecular Ion (M⁺): m/z 172.01 (for C₆H₅ClN₂O₂)

Q2: I am seeing extra peaks in my ¹H NMR spectrum. What could they be?

A2: Extra peaks in your ¹H NMR spectrum likely indicate the presence of impurities. The most common impurities are residual starting materials, side products, or isomers. Please refer to the troubleshooting guide below for a systematic approach to identifying these impurities.

Q3: My mass spectrometry results show a peak at m/z 128.01. What is this impurity?

A3: A molecular ion peak at m/z 128.01 strongly suggests the presence of 5-Amino-2-chloropyridine. This is a potential impurity that can arise from the decarboxylation of the target molecule or be carried over from preceding synthetic steps. It is considered a potential genotoxic impurity, and its presence should be carefully monitored.

Q4: How can I confirm the identity of an unknown impurity?

A4: To confirm the identity of an unknown impurity, a combination of spectroscopic techniques is recommended. Isolate the impurity using a suitable chromatographic method (e.g., HPLC, column chromatography) and acquire its ¹H NMR, ¹³C NMR, IR, and mass spectra. Compare the obtained data with the reference data provided in this guide or in chemical literature.

Troubleshooting Guide: Impurity Identification

This guide will help you troubleshoot common impurity issues encountered during the synthesis of this compound.

Issue 1: Unexpected peaks in the aromatic region of the ¹H NMR spectrum.

G start Unexpected aromatic peaks in ¹H NMR check_starting_material Compare with ¹H NMR of starting material: 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid start->check_starting_material Possible Cause 1 check_isomer Compare with ¹H NMR of potential isomer: 2-Amino-6-chloropyridine-4-carboxylic acid start->check_isomer Possible Cause 2 check_decarboxylation Compare with ¹H NMR of decarboxylation product: 5-Amino-2-chloropyridine start->check_decarboxylation Possible Cause 3 check_starting_material->check_isomer No Match unreacted_sm Impurity is likely unreacted starting material. check_starting_material->unreacted_sm Match check_isomer->check_decarboxylation No Match isomer_present Impurity is likely a positional isomer. check_isomer->isomer_present Match decarboxylation_product Impurity is likely the decarboxylation by-product. check_decarboxylation->decarboxylation_product Match unknown Impurity is unknown. Further investigation needed. check_decarboxylation->unknown No Match

Spectroscopic Data for Common Impurities:

Impurity ¹H NMR ¹³C NMR IR (cm⁻¹) MS (m/z)
5-Amino-2-chloropyridine (DMSO-d₆) δ 7.85 (d, 1H), 7.05 (dd, 1H), 6.55 (d, 1H), 5.85 (br s, 2H)Data not consistently available~3400-3200 (N-H), ~1600 (C=C)128.01 (M⁺)
5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid Expected signals for Boc group (~1.5 ppm) and aromatic protonsExpected signals for Boc group (~28, 80 ppm) and aromatic/carboxyl carbons~3300 (N-H), ~1700 (C=O, urethane and acid)272.05 (M⁺)
2-Amino-6-chloropyridine-4-carboxylic acid Data not consistently availableData not consistently availableData not consistently available172.01 (M⁺)
Issue 2: Presence of a large singlet at ~1.5 ppm in the ¹H NMR spectrum.

This is a strong indication of the presence of the tert-butoxycarbonyl (Boc) protecting group.

G start Large singlet at ~1.5 ppm in ¹H NMR incomplete_deprotection Incomplete deprotection of the starting material start->incomplete_deprotection remedy Increase reaction time, temperature, or amount of deprotecting agent (e.g., TFA). incomplete_deprotection->remedy

Experimental Protocols

Synthesis of this compound

This procedure is based on the deprotection of a Boc-protected precursor.

Materials:

  • 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aqueous ammonia solution

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid in dichloromethane.

  • Slowly add trifluoroacetic acid to the suspension with stirring until the solution becomes homogeneous.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the reaction mixture with a dilute aqueous ammonia solution.

  • Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Compare the chemical shifts, multiplicities, and integration of the obtained spectra with the reference data provided.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an ATR accessory.

  • Instrumentation: Record the IR spectrum using a standard FT-IR spectrometer.

  • Analysis: Identify characteristic absorption bands for the functional groups present in the target molecule and potential impurities.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer (e.g., via direct infusion or after separation by LC-MS).

  • Instrumentation: Acquire the mass spectrum using a suitable ionization technique (e.g., ESI, EI).

  • Analysis: Determine the molecular weight of the components in the sample and compare them with the expected molecular weights of the target compound and potential impurities.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification start_synthesis Starting Material: 5-[(tert-butoxycarbonyl)amino] -2-chloroisonicotinic acid reaction Deprotection with TFA in DCM start_synthesis->reaction workup Aqueous Workup and Precipitation reaction->workup product Crude Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Identify Protons and Carbons ir IR Spectroscopy product->ir Identify Functional Groups ms Mass Spectrometry product->ms Determine Molecular Weight compare Compare with Reference Data nmr->compare ir->compare ms->compare pure Pure Product compare->pure Match impure Impurity Detected (Refer to Troubleshooting) compare->impure Mismatch

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Amino-2-chloropyridine-4-carboxylic acid is a valuable building block in the creation of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two prominent synthesis routes to this important molecule, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.

This comparison focuses on two distinct pathways: the deprotection of a Boc-protected amine and a multi-step synthesis commencing with the chlorination of 2-aminopyridine followed by subsequent functional group manipulations. The selection of a particular route will depend on factors such as starting material availability, desired yield and purity, and tolerance for specific reagents and reaction conditions.

Route 1: Deprotection of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid

This route offers a high-yielding final step, relying on the straightforward removal of a tert-butoxycarbonyl (Boc) protecting group. This method is particularly advantageous if the Boc-protected precursor is readily available or can be synthesized efficiently.

Experimental Protocol:

To a suspension of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid in dichloromethane, trifluoroacetic acid is added dropwise at room temperature. The reaction mixture is stirred overnight, during which the deprotection of the amino group occurs. Following the reaction, the product is isolated by extraction with a dilute aqueous ammonia solution. The aqueous phase is then acidified with dilute hydrochloric acid, leading to the precipitation of the desired this compound. The solid product is collected by filtration, washed, and dried.

Logical Relationship of Deprotection Route

Boc-protected_precursor 5-(tert-butoxycarbonylamino)-2- chloropyridine-4-carboxylic acid Reaction Deprotection Boc-protected_precursor->Reaction Reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Reagents->Reaction Workup Aqueous Ammonia Extraction & Acidification with HCl Reaction->Workup Product 5-Amino-2-chloropyridine- 4-carboxylic acid Workup->Product

Caption: Deprotection of a Boc-protected precursor to yield the final product.

Route 2: Multi-step Synthesis from 2-Aminopyridine

This pathway involves the initial chlorination of a readily available starting material, 2-aminopyridine, followed by subsequent steps to introduce the carboxylic acid functionality. While potentially longer, this route may be more cost-effective depending on the price and availability of the starting materials.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-chloropyridine

In a three-necked flask, 2-aminopyridine is dissolved in a suitable solvent and cooled. A chlorinating agent, such as a solution of sodium hypochlorite and hydrochloric acid, is then added slowly while maintaining a low temperature. The reaction is typically stirred for several hours at controlled temperatures to ensure complete conversion. The product, 2-amino-5-chloropyridine, is then isolated by adjusting the pH of the reaction mixture and extracting with an organic solvent.

Subsequent steps to introduce the 4-carboxylic acid group would be required, such as through a Sandmeyer reaction to introduce a cyano group followed by hydrolysis, or via a directed ortho-metalation and carboxylation sequence. Detailed, high-yielding protocols for these subsequent steps specifically for this substrate are not as readily available in the public domain and would likely require significant process development.

Experimental Workflow for 2-Amino-5-chloropyridine Synthesis

Start 2-Aminopyridine Chlorination Oxidative Chlorination Start->Chlorination Reagents NaClO / HCl Reagents->Chlorination Isolation pH Adjustment & Dichloromethane Extraction Chlorination->Isolation Intermediate 2-Amino-5-chloropyridine Isolation->Intermediate

Caption: Synthesis of the key intermediate, 2-Amino-5-chloropyridine.

Quantitative Data Comparison

ParameterRoute 1: DeprotectionRoute 2: Chlorination of 2-Aminopyridine (Step 1)
Starting Material 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid2-Aminopyridine
Key Reagents Trifluoroacetic acid, DichloromethaneSodium hypochlorite, Hydrochloric acid
Reaction Time Overnight~6 hours
Reported Yield 87%[1]72%[2]
Product Purity High (precipitated solid)Requires purification by extraction
Number of Steps 1 (from protected intermediate)Multiple (from 2-aminopyridine)

Conclusion

For researchers with access to the Boc-protected precursor, the deprotection route (Route 1) offers a highly efficient and straightforward method to obtain this compound in high yield. The reaction is simple to perform and the product is easily isolated.

The multi-step synthesis starting from 2-aminopyridine (Route 2) presents a viable alternative, particularly if cost and availability of the initial starting material are primary considerations. However, this route requires more extensive synthesis and purification steps to reach the final product, and the overall yield will be lower due to the multiple transformations involved. The initial chlorination step has a respectable yield, but the subsequent functionalization to introduce the carboxylic acid group would need careful optimization.

Ultimately, the choice of synthesis route will be dictated by the specific needs and resources of the research team. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this valuable chemical intermediate.

References

Comparative Biological Activity of 5-Amino-2-chloropyridine-4-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of potential therapeutic compounds is paramount. This guide provides a comparative analysis of the biological activity of 5-Amino-2-chloropyridine-4-carboxylic acid, a known tyrosine kinase inhibitor, and its analogs. The information presented herein is intended to facilitate further research and drug discovery efforts in the field of oncology and beyond.

While this compound has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a comprehensive, publicly available comparative study detailing the biological activities of its direct analogs with quantitative data remains elusive.[1] This guide, therefore, synthesizes the available information on the parent compound and provides a framework for the evaluation of its analogs, including detailed experimental protocols for assessing their potential as kinase inhibitors.

Overview of this compound

This compound is a small molecule that has demonstrated potential as an anticancer agent through its inhibitory action on EGFR.[1] The activation of EGFR is a critical step in signaling pathways that regulate cell growth, proliferation, and survival.[2] In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell division. By binding to the ATP-binding pocket of EGFR, this compound can block its activation and downstream signaling, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1]

Analog Comparison: A Data Gap

A thorough review of the scientific literature did not yield a direct comparative study of a series of this compound analogs with corresponding IC50 values or other quantitative biological data. Such studies are crucial for elucidating the structure-activity relationship (SAR), which informs the design of more potent and selective inhibitors. The creation of a detailed comparison table is therefore not possible at this time. Researchers are encouraged to undertake SAR studies on this scaffold to fill this knowledge gap.

Experimental Protocols

To facilitate the biological evaluation of this compound and its potential analogs, detailed protocols for key experiments are provided below. These protocols are based on established methodologies for assessing EGFR kinase inhibition.

EGFR Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compounds (this compound and its analogs)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)

  • 96-well or 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Reaction Setup:

    • Add the diluted test compounds to the wells of the microplate.

    • Include a "no inhibitor" control (positive control) and a "no enzyme" control (background).

    • Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer.

    • Add the master mix to each well.

  • Kinase Reaction Initiation: Add the diluted EGFR enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that express EGFR.

Materials:

  • Cancer cell line expressing EGFR (e.g., A431)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating potential inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Inhibitor This compound & Analogs Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow A Compound Synthesis (this compound & Analogs) B Biochemical Assay (EGFR Kinase Inhibition) A->B D Cell-Based Assays (Proliferation, Apoptosis) A->D C Determine IC50 Values B->C F Structure-Activity Relationship (SAR) Analysis C->F E Determine GI50/EC50 Values D->E E->F G Lead Optimization F->G

Caption: Experimental Workflow for Inhibitor Evaluation.

References

A Comparative Guide to Alternative Reagents for the Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen-containing functional group onto a pyridine ring is a critical transformation in the synthesis of a vast array of pharmaceuticals and agrochemicals. Chloropyridines are often employed as readily available starting materials for this purpose. The choice of amination reagent and methodology is paramount for achieving high yields, ensuring functional group tolerance, and optimizing reaction conditions. This guide provides an objective comparison of the leading alternative reagents and methods for the amination of chloropyridines, supported by experimental data to inform your synthetic strategy.

Core Amination Strategies: A Comparative Overview

The primary methods for the amination of chloropyridines can be broadly categorized into three main approaches: Nucleophilic Aromatic Substitution (SNA_r_), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and catalyst requirements.

Key Considerations for Reagent Selection:

  • Position of the Chlorine Atom: The reactivity of chloropyridines in S_N_Ar reactions is highly dependent on the position of the chlorine atom. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. Consequently, 2-chloropyridines and 4-chloropyridines are significantly more reactive in S_N_Ar reactions than 3-chloropyridines.[1]

  • Nucleophilicity of the Amine: The strength of the amine nucleophile plays a crucial role in S_N_Ar reactions. More nucleophilic amines will react more readily.

  • Catalyst and Ligand System: In metal-catalyzed reactions like the Buchwald-Hartwig and Ullmann aminations, the choice of catalyst, and particularly the ligand, is critical for achieving high yields and broad substrate scope. Bulky, electron-rich phosphine ligands are often essential for the challenging amination of less reactive aryl chlorides.[2][3]

  • Reaction Conditions: Factors such as temperature, solvent, and base can significantly influence the outcome of the amination reaction. Modern techniques such as microwave irradiation and flow chemistry can often lead to shorter reaction times and improved yields.[4][5]

Quantitative Performance Data

The following tables provide a comparative summary of the performance of different amination methods for various chloropyridine substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is collated from various sources to provide a representative overview.

Table 1: Amination of 2-Chloropyridine

AmineMethodCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference(s)
PiperidineS_N_Ar (Microwave)NoneNoneEthylene Glycol15030 minHigh (not specified)[4]
PiperidineBuchwald-Hartwig (MW)Pd(OAc)₂ / BINAPK₂CO₃Ethylene Glycol15030 minModerate (not specified)[4]
PiperidineUllmann (Microwave)CuI / ProlineK₂CO₃Ethylene Glycol15030 minHigh (not specified)[4]
MorpholineS_N_Ar (Flow)NoneNoneNMP25010 min95[5][6]
PyrrolidineS_N_Ar (Flow)NoneNoneNMP25010 min98[5][6]

Table 2: Amination of 3-Chloropyridine

AmineMethodCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference(s)
AnilineBuchwald-HartwigPd₂(dba)₃ / XantphosNaOtBuToluene10016 h95[2]
MorpholineBuchwald-HartwigPd(OAc)₂ / RuPhosNaOtBuToluene10024 h85[2]
AnilineUllmannCuI / PhenanthrolineK₂CO₃DMF15024 h78[7]

Table 3: Amination of 4-Chloropyridine

AmineMethodCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference(s)
PiperidineS_N_ArNoneNoneNone10048 h88[8]
AnilineBuchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene11018 h92[2]
PhenolUllmann (O-arylation)Cu(0)K-phenolateDioxane100-150--[9]

Table 4: Comparison of Copper- and Palladium-Catalyzed Diamination of 2,6-Dibromopyridine

ParameterCopper-Catalyzed Amination (Ullmann-type)Palladium-Catalyzed Amination (Buchwald-Hartwig)Key Observations
Typical Catalyst System CuI / Ligand (e.g., DMPAO)Pd(dba)₂ / Ligand (e.g., BINAP)Palladium catalysis often relies on more complex and expensive phosphine ligands.
Catalyst Loading Typically higher (e.g., 1-10 mol%)Generally lower (e.g., 1-5 mol%)Palladium systems can be more efficient in terms of catalyst turnover.
Reaction Temperature Often higher (e.g., 100-140 °C)Generally milder (e.g., 80-110 °C)Milder conditions with palladium can offer better functional group tolerance.
Solvent Often polar aprotic (e.g., DMF, Dioxane)Aprotic (e.g., Toluene, Dioxane)Solvent choice is crucial for both systems to ensure solubility and reactivity.
Base Strong inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong non-nucleophilic (e.g., NaOtBu)The choice of base is critical and depends on the catalyst system and substrate.
Cost-Effectiveness More economical due to the lower cost of copper.Higher cost due to the precious nature of palladium.For large-scale synthesis, copper catalysis presents a more economical option.
Data synthesized from BenchChem comparison guide.[10]

Experimental Protocols

The following are generalized experimental protocols for the key amination reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (S_N_Ar) - Uncatalyzed

This protocol is suitable for activated chloropyridines (e.g., 2-chloro or 4-chloro) with reasonably nucleophilic amines.

Materials:

  • Chloropyridine (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Solvent (e.g., DMSO, NMP, or neat)

  • Base (optional, e.g., K₂CO₃, 2.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the chloropyridine, amine, and optional base.

  • Add the solvent (if not running neat).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of chloropyridines and is particularly useful for less reactive substrates like 3-chloropyridine.[3]

Materials:

  • Chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)[2]

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the chloropyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed amination of chloropyridines.[4]

Materials:

  • Chloropyridine (1.0 equiv)

  • Amine (1.5 - 2.0 equiv)

  • Copper(I) salt (e.g., CuI, 5-20 mol%)

  • Ligand (optional, e.g., L-proline, 1,10-phenanthroline, 10-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)

  • High-boiling polar solvent (e.g., DMF, NMP, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the chloropyridine, amine, copper(I) salt, optional ligand, and base.

  • Add the solvent.

  • Heat the reaction mixture to a high temperature (typically 120-190 °C) under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Decision-Making Process

The selection of an appropriate amination strategy is a logical process based on the properties of the starting materials and the desired outcome. The following workflow diagram illustrates a typical decision-making process for choosing a reagent for the amination of a chloropyridine.

ReagentSelectionWorkflow start Start: Amination of a Chloropyridine chloropyridine_position What is the position of the Cl atom? start->chloropyridine_position is_2_or_4_chloro 2- or 4-Chloro chloropyridine_position->is_2_or_4_chloro is_3_chloro 3-Chloro chloropyridine_position->is_3_chloro amine_nucleophilicity Is the amine highly nucleophilic? is_2_or_4_chloro->amine_nucleophilicity buchwald_hartwig Buchwald-Hartwig Amination (Pd-catalyzed) is_3_chloro->buchwald_hartwig snar_conditions Consider SNAr (uncatalyzed) - High temperature - Microwave or Flow can assist select_reagent Select Reagent and Optimize Conditions snar_conditions->select_reagent buchwald_hartwig->select_reagent ullmann Ullmann Condensation (Cu-catalyzed) cost_and_scale Consider cost and scale - Cu is cheaper for large scale ullmann->cost_and_scale amine_nucleophilicity->snar_conditions Yes functional_group_tolerance Are there sensitive functional groups? amine_nucleophilicity->functional_group_tolerance No functional_group_tolerance->buchwald_hartwig Yes functional_group_tolerance->ullmann Consider cost_and_scale->select_reagent

Caption: A workflow for selecting an amination reagent for chloropyridines.

Emerging Alternative Reagents and Methodologies

The field of C-N bond formation is continuously evolving, with several new methods emerging as viable alternatives to the classical approaches.

  • Metal-Free Aminations: To circumvent the cost and toxicity associated with transition metals, metal-free amination strategies are being developed. These often rely on strong bases or photochemical activation to promote the C-N bond formation.

  • Photocatalytic Aminations: Visible-light photocatalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. These reactions often proceed via radical intermediates and can offer unique reactivity and selectivity.

  • Flow Chemistry: The use of continuous-flow reactors offers several advantages for the amination of chloropyridines, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated high-throughput optimization and scale-up.[5][6] Studies have shown that uncatalyzed S_N_Ar reactions that are sluggish in batch can be significantly accelerated at high temperatures in a flow reactor, leading to high yields in short reaction times.[5]

Conclusion

The amination of chloropyridines is a well-established yet continually advancing area of organic synthesis. While traditional methods like S_N_Ar, Buchwald-Hartwig amination, and Ullmann condensation remain the workhorses of the field, the choice of the optimal reagent and conditions depends heavily on the specific substrate and desired outcome. For activated 2- and 4-chloropyridines, uncatalyzed S_N_Ar can be a simple and effective method, especially when enhanced by microwave or flow technologies. For the more challenging 3-chloropyridines, the palladium-catalyzed Buchwald-Hartwig amination offers the broadest scope and generally highest yields, albeit at a higher cost. The copper-catalyzed Ullmann condensation provides a more economical alternative, particularly for large-scale applications. Emerging metal-free and photocatalytic methods hold promise for more sustainable and milder approaches to C-N bond formation. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can effectively navigate the available options and develop robust and efficient syntheses of aminated pyridine derivatives.

References

A Comparative Guide to HPLC-Based Purity Validation of 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 5-Amino-2-chloropyridine-4-carboxylic acid is paramount for the synthesis of efficacious and safe pharmaceuticals.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, supported by experimental protocols and data to aid in method selection and implementation.

Comparison of HPLC Methodologies

The primary challenge in the HPLC analysis of pyridine-based carboxylic acids lies in their polar and ionizable nature.[3][4] A robust method must achieve adequate retention and sharp peak shapes. Below is a comparison of two common approaches: Reversed-Phase (RP) HPLC and Mixed-Mode Chromatography.

FeatureMethod A: Reversed-Phase HPLC (C18 Column)Method B: Mixed-Mode Chromatography
Principle Separation primarily based on hydrophobicity.Utilizes a combination of reversed-phase and ion-exchange interactions for enhanced selectivity.[5]
Typical Column Octadecylsilane (ODS) C18Core-shell mixed-mode reversed-phase/cation-exchange columns (e.g., Primesep 100).[3][4]
Advantages Ubiquitous, well-understood, wide variety of columns available.Superior retention and selectivity for polar and ionic compounds, often leading to better peak shapes and resolution from impurities.[3][4][5]
Considerations May require ion-pairing reagents or careful pH control of the mobile phase to achieve good peak shape for polar analytes.Method development can be more complex due to the dual separation mechanism.[5]
Best Suited For General-purpose purity screening and routine quality control where a validated method exists.Complex samples with closely related impurities or when traditional RP-HPLC fails to provide adequate separation.

Recommended Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from a validated method for a structurally similar compound, 5-amino-2-chloropyridine, and is a reliable starting point for the purity determination of this compound.[6]

Instrumentation and Chromatographic Conditions
  • System: Standard HPLC system with a UV detector.

  • Column: C18 Column (e.g., 150 x 4.6 mm i.d., 2.7 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of water (pH 3, adjusted with orthophosphoric acid) and Methanol (50:50, v/v).[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Test Solution: Prepare the sample to be tested at a similar concentration (e.g., 1 mg/mL) by dissolving it in the mobile phase.[7][8]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[7]

Data Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation Summary

A robust analytical method requires validation to ensure it is fit for its intended purpose.[9][10] The following table summarizes key validation parameters and typical acceptance criteria based on ICH guidelines and published data for related compounds.[6][11]

Validation ParameterTypical Acceptance CriteriaExpected Performance (Based on similar compounds[6])
Linearity (r²) ≥ 0.9990.999
Accuracy (% Recovery) 98.0 - 102.0%98.80 - 100.03%
Precision (% RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.048 µg/mL

Workflow and Logic Diagrams

To better illustrate the processes, the following diagrams outline the experimental workflow and the logic for method validation.

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Water:MeOH, 50:50, pH 3) B Standard Solution (e.g., 100 µg/mL) A->B C Test Sample Solution (e.g., 1 mg/mL) A->C D Filter all solutions (0.45 µm) B->D C->D E Equilibrate HPLC System D->E F Inject Standard/Sample (10 µL) E->F G Acquire Chromatogram (UV at 254 nm) F->G H Integrate Peaks G->H I Calculate Area % H->I J Report Purity I->J

HPLC Purity Validation Workflow

Validation_Logic Analytical Method Validation Logic cluster_params ICH Q2(R2) Validation Parameters cluster_results Evaluation cluster_fail Action Start Define Analytical Procedure's Purpose (Purity Test) Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ Quantitation Limit Start->LOQ Robustness Robustness Start->Robustness Pass Method is Validated (Fit for Purpose) Specificity->Pass All criteria met? Linearity->Pass All criteria met? Accuracy->Pass All criteria met? Precision->Pass All criteria met? LOQ->Pass All criteria met? Robustness->Pass All criteria met? Revise Revise Method or Acceptance Criteria Pass->Revise No Revise->Start Re-validate

Analytical Method Validation Logic

References

Characterization of 5-Amino-2-chloropyridine-4-carboxylic acid: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Amino-2-chloropyridine-4-carboxylic acid. It includes detailed ¹H and ¹³C NMR data, experimental protocols, and a comparison with alternative analytical techniques to assist in the structural elucidation and quality control of this important chemical intermediate.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and estimated ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data of this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.8 - 7.2Singlet-
H-6~7.8 - 8.2Singlet-
-NH₂~5.0 - 6.0Broad Singlet-
-COOH~12.0 - 13.0Broad Singlet-

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS). The broadness of the -NH₂ and -COOH signals is due to hydrogen bonding and exchange with the solvent.

Table 2: Estimated ¹³C NMR Spectral Data of this compound.

CarbonEstimated Chemical Shift (δ, ppm)
C-2150 - 155
C-3110 - 115
C-4145 - 150
C-5140 - 145
C-6135 - 140
-COOH165 - 175

Note: These chemical shifts are estimated based on data from structurally similar compounds, including aminopyridines, chloropyridines, and pyridine carboxylic acids. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient due to the high sensitivity of the proton nucleus.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the NMR characterization process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire_H1 Acquire ¹H NMR setup->acquire_H1 acquire_C13 Acquire ¹³C NMR setup->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process analyze Chemical Shift Referencing, Integration, Peak Assignment process->analyze structure Structural Elucidation analyze->structure

Caption: Workflow for NMR-based structural characterization.

Signal_Relationships cluster_protons ¹H Signals cluster_carbons ¹³C Signals H3 H-3 C3 C-3 H3->C3 ¹JCH C4 C-4 H3->C4 ²JCCH C2 C-2 H3->C2 ²JCCH H6 H-6 C6 C-6 H6->C6 ¹JCH C5 C-5 H6->C5 ²JCCH H6->C2 ³JCCCH NH2 NH₂ NH2->C5 ²JCNH COOH COOH COOH->C4 ²JCCOOH C_COOH C=O

Caption: Expected NMR correlations for structural assignment.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample amount required.Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (-NH₂, -COOH, C-Cl).Fast, simple to operate, good for functional group identification.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional molecular structure in the solid state.Provides definitive structural information.Requires a single, high-quality crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the elemental formula.Does not provide structural information.

Comparative Study of Kinase Inhibitors Derived from 5-Amino-2-chloropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of synthetic kinase inhibitors developed from the 5-Amino-2-chloropyridine-4-carboxylic acid scaffold, evaluating their structure-activity relationships and inhibitory profiles against various protein kinases.

This guide provides a comparative analysis of kinase inhibitors synthesized from the versatile scaffold, this compound. This core structure is a recognized pharmacophore in the development of potent and selective kinase inhibitors, which are crucial in the research and treatment of numerous diseases, particularly cancer. The following sections detail the inhibitory activities of various derivatives, the experimental protocols for their evaluation, and the signaling pathways they target.

Performance Against Key Kinases

For instance, the aminopyrimidine scaffold, which can be synthesized from this compound, has yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). The following table summarizes the inhibitory activities of representative aminopyrimidine-based inhibitors against a panel of kinases, showcasing the potential of this class of compounds.

Kinase TargetInhibitorIC50 (nM)
JAK1Tofacitinib1.2
JAK2Tofacitinib20
JAK3Tofacitinib112
TYK2Tofacitinib344
JAK1Baricitinib5.9
JAK2Baricitinib5.7
TYK2Baricitinib53
JAK1Upadacitinib43
JAK2Upadacitinib110
JAK3Upadacitinib2300
TYK2Upadacitinib460

This table presents data for well-characterized aminopyrimidine-based kinase inhibitors to illustrate the potential of the scaffold. Data compiled from multiple sources.[1]

Signaling Pathways and Experimental Workflows

The kinase inhibitors derived from the this compound scaffold primarily target ATP-binding sites of various kinases, thereby interfering with downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade STAT STAT Protein Receptor->STAT Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription STAT->Transcription Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Figure 1: General signaling pathway targeted by kinase inhibitors.

The development and evaluation of these inhibitors follow a structured workflow, from initial synthesis to comprehensive biological testing.

Experimental_Workflow A Synthesis of Derivatives from This compound B In Vitro Kinase Inhibition Assay (e.g., HTRF, TR-FRET) A->B C Determination of IC50 Values B->C D Cell-Based Proliferation Assays (e.g., MTT Assay) C->D E Lead Optimization D->E

Figure 2: A typical experimental workflow for kinase inhibitor development.

Experimental Protocols

The evaluation of kinase inhibitors derived from this compound involves standardized in vitro and cell-based assays to determine their potency and cellular effects.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is widely used for measuring kinase activity and the inhibitory effects of compounds in a high-throughput format.[1]

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. It utilizes a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate. This brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the kinase activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, the biotinylated substrate peptide, and the test compound (at various concentrations) in a suitable kinase buffer.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic phosphorylation.

  • Detection: Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.

  • Signal Development: Incubate for a further period (e.g., 60 minutes) to allow the detection signal to develop.

  • Measurement: Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of the kinase inhibitors on cancer cell lines.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (GI50 or IC50).

References

Structure-Activity Relationship of 5-Amino-2-chloropyridine-4-carboxylic Acid Derivatives and Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from or structurally related to 5-amino-2-chloropyridine-4-carboxylic acid, with a focus on their activity as kinase inhibitors. The information presented is intended to inform the design and development of novel therapeutic agents. This analysis is based on published experimental data for a closely related series of imidazo[4,5-b]pyridine derivatives, which serve as a valuable surrogate for understanding the potential SAR of this compound derivatives.

Introduction to this compound in Drug Discovery

This compound is a versatile chemical scaffold utilized as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structural features, including the amino, chloro, and carboxylic acid functional groups, provide multiple points for chemical modification, making it an attractive starting point for the development of novel pharmaceuticals and agrochemicals.[1][2] In the context of drug discovery, this scaffold and its derivatives have been explored for their potential as enzyme inhibitors, particularly targeting protein kinases.

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3] Their overexpression is common in various human cancers, making them attractive targets for anticancer drug development.[3] This guide will focus on the SAR of compounds designed as Aurora kinase inhibitors, using a series of imidazo[4,5-b]pyridine derivatives as a case study.

Comparative Analysis of Aurora Kinase Inhibitors

The following sections present a detailed analysis of the SAR of a series of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A and Aurora B kinases. This class of compounds shares a common 2-aminopyridine substructure with the topic compound.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases was evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Additionally, the antiproliferative activity of a key compound was assessed in a cancer cell line.

CompoundRAurora A IC50 (μM)Aurora B IC50 (μM)HCT116 GI50 (μM)
28a Benzylamino0.0850.095ND
28b 4-Amino-N-phenylbenzamide0.0754.12ND
28c 4-(4-Methylpiperazin-1-yl)-N-phenylbenzamide0.06712.712.30

ND: Not Determined

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the potency and selectivity of these compounds as Aurora kinase inhibitors:

  • Core Scaffold: The imidazo[4,5-b]pyridine core serves as a rigid scaffold that appropriately positions the substituents for interaction with the kinase active site.

  • Substitution at the C7 Position: The nature of the substituent at the C7 position of the imidazo[4,5-b]pyridine ring is critical for both potency and selectivity.

    • Simple substituents like the benzylamino group in compound 28a resulted in potent but non-selective inhibition of Aurora A and Aurora B.[1]

    • Introduction of a more complex 4-amino-N-phenylbenzamide group at this position (28b ) led to a significant improvement in selectivity for Aurora A over Aurora B.[1]

    • Further elaboration of this substituent to a 4-(4-methylpiperazin-1-yl)-N-phenylbenzamide moiety in compound 28c maintained high Aurora A potency while further enhancing selectivity against Aurora B.[1] This compound also demonstrated cellular antiproliferative activity in the HCT116 colon cancer cell line.[1]

The observed SAR suggests that larger, more complex substituents at the C7 position can exploit differences in the active sites of Aurora A and Aurora B, leading to improved selectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Aurora A and Aurora B kinases was determined using a standard in vitro kinase assay.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Peptide substrate (e.g., Kemptide)

  • [γ-33P]ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant kinase enzyme, and the peptide substrate.

  • Add the test compound to the appropriate wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (GI50)

The antiproliferative activity of the compounds was assessed using a standard cell viability assay, such as the MTT or SRB assay.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT or SRB reagent

  • Solubilization buffer (for MTT) or Tris base (for SRB)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. A control with DMSO alone is included.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or SRB reagent and incubate according to the manufacturer's protocol.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals. If using SRB, fix the cells and stain with SRB dye, followed by washing and solubilization with Tris base.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration.

  • Determine the GI50 (concentration that causes 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications at C7 cluster_activity Biological Activity Scaffold Imidazo[4,5-b]pyridine R1 Benzylamino (Compound 28a) R2 4-Amino-N-phenylbenzamide (Compound 28b) R3 4-(4-Methylpiperazin-1-yl)-N-phenylbenzamide (Compound 28c) Potency Potent Inhibition (Aurora A & B) R1->Potency Non-selective Selectivity Improved Selectivity (Aurora A > Aurora B) R2->Selectivity Increased R3->Selectivity Further Increased Cellular Antiproliferative Activity R3->Cellular

Caption: Logical flow of the structure-activity relationship for C7-substituted imidazo[4,5-b]pyridines.

Experimental_Workflow Start Compound Synthesis Biochem In Vitro Kinase Assay (Aurora A & B) Start->Biochem Cellular Cell Proliferation Assay (e.g., HCT116) Start->Cellular Data1 IC50 Determination Biochem->Data1 SAR Structure-Activity Relationship Analysis Data1->SAR Data2 GI50 Determination Cellular->Data2 Data2->SAR

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Signaling_Pathway Inhibitor Aurora Kinase Inhibitor (e.g., Compound 28c) AuroraA Aurora A Kinase Inhibitor->AuroraA Inhibits AuroraB Aurora B Kinase Inhibitor->AuroraB Inhibits Proliferation Cancer Cell Proliferation Inhibitor->Proliferation Blocks Mitosis Mitotic Progression AuroraA->Mitosis Regulates AuroraB->Mitosis Regulates Mitosis->Proliferation Leads to Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway showing the role of Aurora kinases and the effect of their inhibition.

References

A Comprehensive Guide to Assessing Genotoxic Impurities in 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The Regulatory Framework and Initial Assessment

The assessment of genotoxic impurities is guided by the International Council for Harmonisation (ICH) M7 guideline, which advocates for a risk-based approach.[3] This process begins with an in silico assessment to identify any structural alerts that may indicate potential mutagenicity.

Structural Alert Analysis:

5-Amino-2-chloropyridine-4-carboxylic acid contains an aromatic amine substructure. Aromatic amines are a well-recognized "structural alert" for genotoxicity, as they can be metabolically activated to reactive intermediates that can interact with DNA.[4][5] This initial finding necessitates further experimental investigation to confirm or refute the genotoxic potential.

In Silico (Q)SAR Assessment:

Before proceeding to costly and time-consuming experimental studies, computational toxicology models, such as (Quantitative) Structure-Activity Relationship [(Q)SAR], should be employed.[6][7] These models predict the mutagenic potential of a chemical based on its structure.[6] A positive prediction from two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) would strengthen the case for subsequent experimental testing.[8][9]

Experimental Genotoxicity Testing: A Two-Tiered Approach

If the in silico assessment indicates a potential for genotoxicity, a standard battery of in vitro tests is recommended.

Tier 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect a compound's ability to cause gene mutations.[10][11] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine or tryptophan.[10][12] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[10][11] A positive result indicates that the substance is mutagenic.[10]

Tier 2: In Vitro Micronucleus Assay

If the Ames test is positive, or if there are other reasons for concern, an in vitro micronucleus test (OECD 487) is typically performed.[13][14][15][16][17] This assay detects damage to chromosomes. It identifies both clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause whole chromosome loss or gain).[13][14] The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division, indicates genotoxic potential.[16][17]

The following diagram illustrates the recommended workflow for assessing the genotoxicity of this compound.

cluster_0 Initial Assessment cluster_1 Experimental Testing cluster_2 Risk Characterization & Control start This compound in_silico In Silico Assessment (Structural Alerts, QSAR) start->in_silico ames Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames Structural Alert or Positive QSAR no_concern No Genotoxic Concern in_silico->no_concern No Structural Alert and Negative QSAR micronucleus In Vitro Micronucleus Assay (OECD 487) ames->micronucleus If positive or other concerns ames->no_concern Negative Result micronucleus->no_concern Negative Result control Implement Control Strategy (e.g., limit to TTC) micronucleus->control Positive Result

Caption: Genotoxicity assessment workflow. (Within 100 characters)

Quantitative Analysis of Potential Impurities

In parallel with toxicological testing, it is crucial to develop sensitive analytical methods to detect and quantify potential genotoxic impurities in the this compound substance. Given the chemical nature of the target compound and its potential byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

Comparison of Analytical Methods:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Applicability Suitable for volatile aromatic amines and other potential volatile impurities.[18][19][20][21] Derivatization may be required for less volatile compounds.[18][19]Ideal for non-volatile, polar, and thermally labile compounds like pyridine carboxylic acids and their derivatives.[22][23][24]
Sensitivity High sensitivity, often reaching parts-per-billion (ppb) levels.Very high sensitivity and selectivity, also capable of reaching ppb levels.
Sample Preparation May involve derivatization to increase volatility and improve chromatographic performance.[18][19]Often requires minimal sample preparation, such as dissolution and filtration.

A study on the related compound, 5-amino-2-chloropyridine, demonstrated a successful HPLC-UV method for its determination as a potential genotoxic impurity in an active pharmaceutical ingredient (API).[25][26] This provides a good starting point for developing a method for this compound and its impurities.

The following diagram outlines a general workflow for the analytical testing of potential genotoxic impurities.

cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting sample Sample of 5-Amino-2-chloropyridine- 4-carboxylic acid extraction Extraction/Dissolution sample->extraction derivatization Derivatization (if needed for GC-MS) extraction->derivatization lcmsms LC-MS/MS Analysis extraction->lcmsms gcms GC-MS Analysis derivatization->gcms quantification Quantification of Impurities gcms->quantification lcmsms->quantification reporting Reporting and Comparison to Acceptance Criteria quantification->reporting

Caption: Analytical workflow for impurity testing. (Within 100 characters)

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method

  • Strain Preparation: Use appropriate tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA). Grow overnight cultures of each strain.[12]

  • Metabolic Activation: Prepare a liver S9 fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to simulate mammalian metabolism.

  • Test Mixture Preparation: In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).

  • Plating: Add molten top agar to the test mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.[12]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[27]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[27]

In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).[13][15]

  • Exposure: Treat the cell cultures with various concentrations of this compound, both with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours) without S9.[14]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[14]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or acridine orange).

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[14]

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Ames Test Results Template

Tester StrainTreatment ConditionConcentration of Test CompoundMean Revertant Colonies ± SDFold Increase over ControlMutagenic Response
TA98-S9Control1.0
Dose 1
Dose 2
+S9Control1.0
Dose 1
Dose 2
... (repeat for other strains)

Table 2: In Vitro Micronucleus Assay Results Template

Treatment ConditionConcentration of Test CompoundNumber of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Binucleated Cells ± SDFold Increase over ControlGenotoxic Response
-S9Control20001.0
Dose 12000
Dose 22000
+S9Control20001.0
Dose 12000
Dose 22000

Conclusion

The assessment of genotoxic impurities in this compound requires a systematic and multi-faceted approach. By combining in silico predictions with a standard battery of in vitro genotoxicity assays and employing highly sensitive analytical methods for impurity profiling, researchers and drug developers can effectively manage the potential risks associated with this important pharmaceutical intermediate. This comprehensive evaluation is essential for ensuring the safety and quality of the final drug product.

References

A Comparative Guide to the Efficacy of Peptide Coupling Reagents for 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amide derivatives from heteroaromatic carboxylic acids, such as 5-Amino-2-chloropyridine-4-carboxylic acid, is a critical step in the development of novel pharmaceuticals and agrochemicals.[1][2] The electronic properties of the pyridine ring system, however, can present unique challenges for amide bond formation, making the choice of coupling reagent paramount to achieving high yields and purity. This guide provides an objective comparison of different classes of peptide coupling reagents for this specific substrate, supported by experimental data and protocols for similar challenging couplings.

Due to the electron-withdrawing nature of the chlorine atom and the pyridine ring itself, this compound can be less reactive in standard amidation reactions. Furthermore, the amine functionality on the pyridine ring can complicate reactions if not properly managed. Standard reagents may lead to sluggish conversions or the formation of side products. This comparison focuses on reagents that have demonstrated efficacy in coupling electron-deficient or sterically hindered substrates.

Data Presentation: Comparison of Coupling Reagent Performance

While direct side-by-side comparative data for this compound is limited in published literature, the following table summarizes the expected performance of key reagent classes based on their documented success with structurally similar and challenging substrates, such as other aminopyridines and electron-deficient anilines.

Reagent ClassSpecific Reagent(s)Typical Yield for Difficult SubstratesKey AdvantagesPotential Drawbacks
Phosphonic Anhydrides T3P® (Propanephosphonic acid anhydride)High (often >85%)Excellent for electron-deficient amines and sterically hindered substrates; low epimerization; water-soluble byproducts for easy workup; high safety profile.[3][4]May require slightly elevated temperatures for very unreactive partners.
Carbodiimides EDC with HOBt/DMAPModerate to HighCost-effective; water-soluble byproducts (EDC); protocol can be optimized for electron-deficient amines with additives like DMAP.[1]Can be sluggish for unreactive amines; risk of side reactions without additives; DCC produces insoluble urea byproduct.[5]
Uronium/Aminium Salts HATU, HBTUVariable (can be low for this substrate type)High reactivity and fast kinetics for standard peptide couplings.[6][7]May have lower yields with electron-deficient pyridinic systems; potential for side reactions (guanidinylation of the amine).[8]

Experimental Protocols

The following are representative protocols for the amide coupling of this compound. These are generalized procedures and may require optimization for specific amine coupling partners.

Protocol 1: T3P® (Propanephosphonic acid anhydride) Mediated Coupling

This protocol is recommended as the first choice for this compound due to T3P®'s demonstrated superiority in coupling electron-deficient heteroaromatic amines.[3][4]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate or DMF).

  • Base Addition: Add pyridine (2.0-3.0 eq.) to the mixture.

  • T3P® Addition: Slowly add T3P® (1.5 eq., typically supplied as a 50% solution in ethyl acetate) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. For particularly unreactive amines, gentle heating (40-50 °C) may be required.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the water-soluble phosphate byproducts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt/DMAP Mediated Coupling

This protocol is a cost-effective alternative that has been optimized for electron-deficient amines.[1]

  • Reaction Setup: To a stirred solution of the desired amine (1.0 eq.) in anhydrous acetonitrile, add this compound (1.2 eq.).

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (0.1 eq., catalytic), and 4-Dimethylaminopyridine (DMAP) (1.0 eq.).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.

Protocol 3: HATU Mediated Coupling (Standard Conditions)

While potentially less effective for this specific substrate, HATU is a powerful and widely used coupling reagent, included here for baseline comparison.

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), HATU (1.0 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 10% aqueous LiCl solution (3 times) to remove DMF, followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.

Visualizations: Reaction Pathways and Workflow

The following diagrams illustrate the general workflow for amide coupling and the activation mechanisms of the discussed reagents.

G cluster_workflow General Amide Coupling Workflow reagents Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in Anhydrous Solvent base Add Base (e.g., DIPEA, Pyridine) reagents->base coupling Add Coupling Reagent (e.g., T3P, HATU, EDC) at 0°C to RT base->coupling reaction Stir for 2-24h (Monitor by TLC/LC-MS) coupling->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Amide Product purify->product G cluster_activation Carboxylic Acid Activation Pathways cluster_T3P T3P Pathway cluster_HATU HATU Pathway cluster_EDC EDC Pathway RCOOH R-COOH (5-Amino-2-chloropyridine- 4-carboxylic acid) T3P T3P® RCOOH->T3P + Base HATU HATU RCOOH->HATU + Base EDC EDC + HOBt RCOOH->EDC Active_T3P Mixed Phosphonic Anhydride Intermediate (Highly Reactive) T3P->Active_T3P Amine Amine (R'-NH2) Active_T3P->Amine Active_HATU OAt-Active Ester (Highly Reactive) HATU->Active_HATU Active_HATU->Amine Active_EDC OBt-Active Ester (Reactive Intermediate) EDC->Active_EDC Active_EDC->Amine Amide Amide Product (R-CO-NHR') Amine->Amide Nucleophilic Acyl Substitution

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Amino-2-chloropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-2-chloropyridine-4-carboxylic acid (CAS No. 58483-95-7), ensuring the protection of both laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This light yellow crystalline powder requires careful storage and handling to maintain its stability and integrity.

PropertyValue
CAS Number 58483-95-7
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Light yellow crystalline powder
Melting Point 38-43 °C
Storage Conditions Store at 0-8 °C in a dry, cool, and well-ventilated place.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its related compounds are classified as hazardous. It is crucial to be aware of the potential risks and to use appropriate personal protective equipment (PPE) at all times.

Hazard Statements:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • Use only outdoors or in a well-ventilated area.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling large quantities.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of in the solid hazardous waste container.

2. Container Selection and Labeling:

  • Use only approved, chemically resistant containers for waste collection.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Irritant").

  • Keep the container securely closed when not in use.

3. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area is cool and dry.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and documentation.

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.

  • If trained and equipped, contain the spill using appropriate absorbent materials.

  • Avoid generating dust from solid spills.

  • Collect all spill cleanup materials in a labeled hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Disposal A 1. Identify Waste (Unused chemical, contaminated materials) B 2. Segregate Waste (Solid vs. Liquid) A->B C 3. Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D 4. Store Waste Securely (Designated, ventilated area) C->D E 5. Request Waste Pickup (Contact EHS Office) D->E F 6. Professional Waste Handling (Licensed Disposal Facility) E->F G 7. Final Disposal (Incineration or other approved method) F->G

Caption: Disposal workflow from lab generation to final disposal.

This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can significantly mitigate risks and contribute to a safer laboratory environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 5-Amino-2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-chloropyridine-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Safety Glasses with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards[4][5].
Skin Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use[6].
Protective ClothingA chemical-resistant apron or lab coat and long-sleeved clothing are necessary to prevent skin contact[7].
Respiratory Dust Mask or RespiratorUse in well-ventilated areas. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is required[6][7].

Operational and Handling Plan

Safe handling of this compound requires a systematic approach to minimize the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is in a well-ventilated chemical fume hood[4][7].

    • Confirm that an eyewash station and safety shower are readily accessible[8][9].

    • Don all required PPE as specified in Table 1 before handling the chemical.

  • Handling:

    • Avoid the formation of dust and aerosols[2][4].

    • Use non-sparking tools to prevent ignition sources[2][4].

    • Avoid contact with skin, eyes, and clothing[7][8]. Do not breathe dust or vapors[4][7].

    • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[4][8].

  • Emergency Procedures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][4].

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice[1][4][10].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[4].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • This chemical waste must be classified as hazardous. Consult local, regional, and national hazardous waste regulations for complete and accurate classification[8].

  • Containment:

    • Collect waste material in a suitable, labeled, and closed container[4][8]. Do not mix with other waste streams unless explicitly instructed to do so.

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable regulations[1][3][8]. Do not allow the chemical to enter drains or waterways[4][7].

Workflow for Safe Handling

prep 1. Preparation ppe Don PPE prep->ppe handling 2. Handling ppe->handling use Use Chemical in Fume Hood handling->use spill Emergency (Spill/Exposure) handling->spill If Occurs storage Store Properly use->storage waste_collection Collect Waste use->waste_collection Generate Waste storage->use Retrieve for Subsequent Use first_aid Administer First Aid spill->first_aid disposal 3. Disposal disposal->waste_collection dispose Dispose via Approved Vendor waste_collection->dispose

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.